2-(Vinyloxy)ethanol

Catalog No.
S563808
CAS No.
764-48-7
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Vinyloxy)ethanol

CAS Number

764-48-7

Product Name

2-(Vinyloxy)ethanol

IUPAC Name

2-ethenoxyethanol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2

InChI Key

VUIWJRYTWUGOOF-UHFFFAOYSA-N

SMILES

C=COCCO

solubility

Soluble in ethanol, ether, and benzene

Synonyms

ethylene glycol monovinyl ether

Canonical SMILES

C=COCCO

Vinyloxyethanol synthesis from acetylene and ethylene glycol

Author: Smolecule Technical Support Team. Date: February 2026

Core Vinylation Reaction

The foundational synthesis involves the reaction of acetylene with ethylene glycol in the presence of a strong base catalyst, typically potassium hydroxide (KOH) [1].

Table 1: Key Reaction Components and Conditions from Patent US2969395A

Component / Parameter Details / Range
Reactants Acetylene gas, Ethylene Glycol
Catalyst Alkali metal hydroxides (e.g., KOH, NaOH)
Catalyst Concentration 5-15% by weight of the alcohol (e.g., 9.1 parts KOH to 100 parts glycol)
Reaction Temperature 140 °C - 180 °C
Acetylene Pressure 6 - 16 atmospheres
Reaction Phase Liquid-phase
Key Technique Continuous removal of water of reaction (e.g., by azeotropic distillation with returning solvent)

Detailed Experimental Protocol

The following procedure is adapted from the methods described in patent US2969395A [1].

  • Reactor Setup: A pressure-rated reaction vessel (autoclave) equipped with a stirrer, heating system, and provisions for introducing gaseous acetylene and maintaining pressure is required.
  • Initial Charge: The reactor is charged with 100 parts of ethylene glycol and 9.1 parts of flake potassium hydroxide (KOH).
  • Pressurization and Heating: The reactor is sealed, purged with an inert gas like nitrogen, and then pressurized with acetylene gas. The reaction mixture is heated to the target temperature range of 140-180 °C while maintaining a constant acetylene pressure, for example, 14-15 atmospheres.
  • Continuous Water Removal: As the reaction proceeds, water is formed. A solvent (the patent mentions using the product vinyl ether itself or an inert solvent like dimethoxyethane) is used to separate water from the reaction mixture, often via azeotropic distillation. The dried solvent is then continuously returned to the reactor.
  • Reaction Completion: The reaction is continued until a significant quantity of the ethylene glycol has been converted, which can be monitored by the amount of water collected.
  • Product Recovery: After the reaction, the system is cooled and depressurized. The crude reaction mixture is neutralized with a mild acid to deactivate the catalyst. The final product, 2-(vinyloxy)ethanol, is isolated and purified through techniques such as fractional distillation.

Critical Process Parameters & Safety

Successful and safe operation of this synthesis depends on several key factors:

  • Catalyst Activity: The reaction is catalyzed by strong bases, but they can be deactivated by the water produced. The described continuous water removal is crucial for maintaining catalyst activity and achieving high conversion [1].
  • Acetylene Safety: Acetylene gas is flammable and can form explosive mixtures with air. It is also subject to explosive decomposition under pressure in the absence of air. The reaction must be conducted in specialized equipment designed for safe handling of pressurized acetylene [1].
  • Byproduct Formation: The patent notes that under certain conditions, divinyloxyethane (1,2-bis(ethenoxy)ethane) can be formed as a byproduct from the double vinylation of ethylene glycol [1].

Summary of Reaction Characteristics

Table 2: Synthesis Attributes and Considerations

Attribute Description
Reaction Type Base-catalyzed Vinylation / Nucleophilic Addition
Primary Product This compound (Ethylene glycol vinyl ether)
Key Advantage Direct, one-step synthesis from basic chemicals.
Main Challenge Handling high-pressure acetylene and managing water removal.
Modern Context Primarily a historical industrial process; current use would require rigorous safety protocols.

Experimental Workflow

The diagram below outlines the key stages of the synthesis and purification process.

vinylation_workflow Start Reactor Setup Step1 Charge Reactor: - Ethylene Glycol - KOH Catalyst Start->Step1 Step2 Pressurize with Acetylene Gas Step1->Step2 Step3 Heat with Stirring (140-180°C, 6-16 atm) Step2->Step3 Step4 Continuous Water Removal (Azeotrope) Step3->Step4 Step5 Cool and Depressurize Step4->Step5 Step6 Neutralize Catalyst (Acidification) Step5->Step6 Step7 Purify Product (Fractional Distillation) Step6->Step7 End Isolated Product: This compound Step7->End

References

Ethyleneglycol monovinyl ester storage and handling

Author: Smolecule Technical Support Team. Date: February 2026

Substance Identification and Hazards

The table below summarizes the core identification and known hazard information for Ethylene Glycol Monovinyl Ether.

Property Details
CAS Number 764-48-7 [1]
Synonyms 2-(Ethenyloxy)ethanol; 2-(Vinyloxy)ethanol; 2-Hydroxyethyl vinyl ether [1]
Description Clear colorless liquid [1]
Major Hazards May cause irritation. High-dose animal studies show general anesthesia and liver injury [1].
Hazard Classification UN3271 (Ethers, n.o.s.) [1]

Experimental & Handling Context

The provided search results lack detailed experimental protocols for this specific compound. However, one source notes its primary industrial use is in the production of plastics, lacquers, and protective coatings [1]. This application context is crucial as it suggests that handling likely involves industrial-scale safety protocols rather than small-scale laboratory procedures.

Broader Context from Related Compounds

To build a more complete safety profile, it is useful to consider the behavior of related compounds. The broader ethylene glycol (EG) family shares some toxicological features, though key differences exist.

Compound Common Toxicological Features Key Differences & Metabolites
Ethylene Glycol (EG) CNS depression, metabolic acidosis [2] [3] Metabolized to glycolic acid and oxalic acid (leading to nephrotoxicity) [2] [3].
Diethylene Glycol (DEG) CNS depression, metabolic acidosis [3] Metabolized to diglycolic acid (DGA), a key agent in nephrotoxicity [3].
Higher EGs (Tri-, Tetra-) Lower acute toxicity, CNS depression at high doses [3] Do not form significant oxalates; less concern for certain types of kidney toxicity [3].

A logical workflow for developing safety procedures can be visualized below. This diagram outlines the key considerations and steps based on the available data.

G Start Start: Assess Available Data Id Substance Identification (CAS 764-48-7) Start->Id Haz Hazard Identification Id->Haz Context Define Application Context Haz->Context Gap Identify Data Gaps Context->Gap Proc Develop Procedures Gap->Proc Apply Precautionary Principle Doc Create Final Guide Proc->Doc

How to Develop Your Internal Guide

  • Consulting Primary Chemical Safety Resources: The most critical step is to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier of the compound you are using. This is the legally mandated document that will contain precise information on handling, storage, personal protective equipment (PPE), first aid, and fire-fighting measures.
  • Leveraging Read-Across Data: Use the toxicological information from the broader ethylene glycol series [3] as a scientific basis for understanding potential health hazards, while being mindful of the metabolic differences.
  • Implementing General Ether Precautions: Given its classification as an ether [1], standard safety practices for ethers should be a baseline. This includes using explosion-proof refrigeration if cold storage is needed, ensuring good ventilation, and eliminating ignition sources in the work area.

References

Comprehensive Application Notes and Protocols: Cationic Polymerization of 2-(Vinyloxy)ethanol for Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Monomer Characteristics

2-(Vinyloxy)ethanol represents a highly valuable monomer in polymer chemistry due to its dual functionality, combining a cationically polymerizable vinyl ether group with a pendant hydroxyl group that provides a handle for further chemical modification. This unique combination makes it particularly attractive for creating functional polymeric materials with tailored properties for pharmaceutical and biomedical applications. The electron-donating oxygen atom adjacent to the vinyl group makes this monomer highly susceptible to cationic polymerization, as the oxygen stabilizes the propagating carbocation through resonance, significantly enhancing its reactivity toward cationic initiators [1] [2]. The hydroxyl side chain provides remarkable versatility, enabling post-polymerization modifications including the attachment of drug molecules, targeting ligands, or crosslinkable groups for advanced biomaterial design.

The cationic polymerization of vinyl ether monomers like this compound follows a chain-growth mechanism where the active center is a carbocation that repeatedly adds to monomer molecules [2]. This mechanism stands in contrast to free-radical polymerization and offers distinct advantages including faster propagation rates and the ability to polymerize at lower temperatures [1] [3]. The living characteristics achievable with modern cationic polymerization systems enable precise control over molecular weight, molecular weight distribution, and chain-end functionality, making this technique particularly valuable for creating well-defined polymers for pharmaceutical applications where batch-to-batch consistency is critical [4].

Table 1: Monomer Characteristics of this compound

Property Description Implications for Polymerization
Chemical Structure CH₂=CH-O-CH₂-CH₂-OH Vinyl ether group for polymerization; hydroxyl for functionalization
Electron Density Electron-donating oxygen at vinyl group High susceptibility to cationic polymerization; stabilized carbocation
Reactivity Profile More reactive than alkyl-substituted olefins Faster propagation rates; suitable for low-temperature polymerization
Functional Group Pendant primary hydroxyl group Enables post-polymerization modification and derivatization
Solubility Hydrophilic nature Affects solvent selection; influences final polymer solubility

Initiation Systems and Mechanism

Initiation Systems

The initiation step in cationic polymerization is crucial as it generates the reactive carbocation species that propagates the chain growth. For this compound, several initiation systems have proven effective:

  • Lewis Acid-Based Systems: Lewis acids such as SnCl₄, AlCl₃, BF₃, and TiCl₄ are commonly employed as co-initiators in combination with a cation source like water, alcohols, or protonic acids [2]. These systems form a complex that generates the initiating carbocation. For instance, the BF₃·OH₂ system has been widely studied for vinyl ether polymerization, providing controlled molecular weight growth with minimal chain transfer reactions [1] [2]. The recent introduction of trifluoromethyl sulfonates as co-initiators has shown remarkable improvements in controlling the polymerization of vinyl ethers, allowing for lower catalyst loadings while maintaining high activity and enabling control over polymer tacticity [5].

  • Protic Acid Initiators: Strong protic acids such as triflic acid (CF₃SO₃H), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) can directly protonate the vinyl ether group to initiate polymerization [2]. However, these systems often produce polymers with broader molecular weight distributions due to competing termination and chain transfer reactions. The counterion (A⁻) in these systems must be weakly nucleophilic to prevent premature termination of the growing chain [2].

  • Photoacid Generators (PAGs): For spatially controlled polymerization, photoacid generators represent an advanced initiation method. Novel PAGs based on tetrakis(perfluoro-t-butyloxy)aluminate anions have demonstrated superior reactivity in cationic photopolymerization of epoxy, vinyl ether, and oxetane monomers [6]. These systems allow for precise temporal and spatial control over polymerization through selective UV irradiation, enabling applications in patterned biomaterials and microfabrication.

Polymerization Mechanism

The cationic polymerization of this compound follows a conventional chain-growth mechanism comprising initiation, propagation, and termination/chain transfer steps. The mechanism can be visualized through the following diagram:

mechanism cluster_1 Initiation cluster_2 Propagation cluster_3 Termination/Transfer Initiation Initiation Propagation Propagation Termination Termination ChainTransfer ChainTransfer I Initiator (I⁺) M1 Monomer This compound I->M1 IM1 Activated Complex (Initiated Monomer) M1->IM1 P1 Growing Polymer Chain IM1->P1 + Monomer P2 Extended Polymer Chain P1->P2 + n Monomers DeadP Terminated Polymer P2->DeadP Chain Transfer or Termination NewChain New Growing Chain P2->NewChain Chain Transfer to Monomer

Diagram 1: Cationic Polymerization Mechanism of this compound

The mechanism illustrates how the initiating carbocation (I⁺) attacks the electron-rich vinyl group of this compound, forming an activated complex that propagates through successive additions of monomer units. The growing chain end maintains its cationic character throughout the propagation phase, with the electron-donating oxygen atom stabilizing the transition state [1] [2]. A key feature of vinyl ether polymerization is the potential for isomerization during propagation, where the carbocation may rearrange to more stable forms, potentially affecting the final polymer structure [1].

Experimental Protocols

Living Cationic Polymerization Using Trifluoromethyl Sulfonate Systems

This protocol describes the living cationic polymerization of this compound using trifluoromethyl sulfonate catalysts, based on recent advances that enable excellent control over molecular weight, dispersity, and tacticity [5].

Materials and Equipment
  • This compound monomer (purified by distillation over calcium hydride)
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other trifluoromethyl sulfonates
  • Solvent: Dichloromethane (DCM, anhydrous) or toluene
  • Ligand: 2,2'-Bipyridine or other O^O type ligands for stereocontrol
  • Initiator: 1-(Isobutoxy)ethyl acetate (prepared according to literature methods)
  • Glassware: Schlenk flask with magnetic stirrer, serum seals, and syringes for anhydrous transfer
  • Glove box or dry nitrogen/vacuum line for oxygen- and moisture-free conditions
Procedure
  • Reactor Setup: In a glove box under nitrogen atmosphere, charge the Schlenk flask with the magnetic stir bar. Add the ligand (2,2'-bipyridine, 0.1 equiv relative to catalyst) to the flask and seal with a rubber septum.

  • Solvent and Monomer Addition: Transfer anhydrous solvent (DCM or toluene, 5-10 mL per gram of monomer) to the flask using a dry syringe. Add the purified this compound monomer (1.0 equiv) via syringe, followed by the initiator (0.01-0.05 equiv relative to monomer).

  • Catalyst Addition: Cool the reaction mixture to the desired temperature (-40°C to -78°C) using a dry ice/acetone or liquid nitrogen bath. Dissolve the trifluoromethyl sulfonate catalyst (0.005-0.02 equiv relative to monomer) in a small amount of cold solvent and add dropwise to the reaction mixture with vigorous stirring.

  • Polymerization: Maintain the reaction at constant temperature with continuous stirring. Monitor conversion by periodic sampling and analysis by ¹H NMR or GPC. Typical polymerization times range from 1-24 hours depending on temperature and catalyst loading.

  • Termination: When target conversion is reached, terminate the polymerization by adding a chilled solution of ammonium hydroxide in methanol (5% v/v). Stir for 30 minutes to ensure complete quenching of active species.

  • Purification: Precipitate the polymer into a large excess of cold hexane or diethyl ether. Collect the precipitate by filtration and wash with cold solvent. Dry the polymer under vacuum at 40°C until constant weight is achieved.

Table 2: Optimization Parameters for Living Cationic Polymerization

Parameter Range Effect on Polymerization Recommended Value
Temperature -78°C to 0°C Lower temperatures reduce chain transfer; affect tacticity -40°C to -20°C
Catalyst Loading 0.5-2.0 mol% Higher loading increases rate; may broaden Đ 1.0 mol%
Monomer Concentration 0.5-2.0 M Affects viscosity and rate 1.0 M
Ligand Type Bipyridine, Phenanthroline Controls tacticity and rate 2,2'-Bipyridine
Solvent Polarity Dichloromethane, Toluene Affects ion separation and rate Dichloromethane
Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

The cationic RAFT polymerization technique combines the advantages of cationic polymerization with the controlled characteristics of RAFT, enabling synthesis of polymers with narrow molecular weight distributions (Đ ~1.1) [5].

Materials
  • This compound monomer (purified as above)
  • Cationic RAFT agent: Specifically designed for cationic polymerization (e.g., cyanoisopropyl dithiobenzoate derivatives)
  • Initiator: TMSOTf or other trifluoromethyl sulfonate
  • Solvent: Anhydrous dichloromethane
Procedure
  • Solution Preparation: In the glove box, prepare a solution of this compound and RAFT agent (typically 1:0.1 to 1:0.5 monomer:RAFT ratio) in anhydrous DCM.

  • Initiation: Transfer the solution to a pre-cooled Schlenk flask (-40°C). Add the initiator (typically 0.1-0.5 equiv relative to RAFT agent) as a cold solution in DCM.

  • Polymerization: Maintain at constant temperature with stirring. Monitor conversion by GPC sampling. The polymerization should display first-order kinetics with linear increase of molecular weight with conversion.

  • Termination and Purification: Terminate with ammoniacal methanol, precipitate, and dry as described in Section 3.1.

Characterization and Analysis

Comprehensive characterization of the synthesized poly(this compound) is essential to confirm structural integrity, molecular weight, and functional properties.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): Use THF as eluent at 1.0 mL/min with polystyrene standards for relative molecular weight determination. Multi-angle light scattering detection provides absolute molecular weights. Expect dispersity (Đ) values of 1.1-1.3 for well-controlled living systems and 1.5-2.5 for conventional cationic polymerization.

  • NMR End-Group Analysis: ¹H NMR (500 MHz, CDCl₃) can be used to determine number-average molecular weight by comparing initiator fragment signals (e.g., isobutyl group protons at 0.8-1.0 ppm) with polymer backbone protons (3.5-4.2 ppm).

Structural Characterization
  • FT-IR Spectroscopy: Key characteristic peaks include: broad O-H stretch at 3200-3550 cm⁻¹, C-H stretches at 2850-3000 cm⁻¹, C-O-C stretches at 1050-1150 cm⁻¹, and absence of vinyl C=C stretch at 1620-1680 cm⁻¹, confirming complete polymerization.

  • NMR Spectroscopy: ¹H NMR (CDCl₃): δ 3.5-4.2 (m, -O-CH₂-CH₂-O-, backbone and side chain), 1.5-2.0 (m, backbone -CH₂-). ¹³C NMR: δ 70-80 (backbone -CH₂-), 60-70 (-O-CH₂-CH₂-OH), absence of vinyl carbons at 140-160 ppm.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Determine glass transition temperature (T_g), which typically ranges from -30°C to 10°C depending on molecular weight and tacticity. Polymers with higher isotacticity may show crystalline melting endotherms [5].

  • Thermogravimetric Analysis (TGA): Assess thermal stability, with decomposition typically beginning around 200°C under nitrogen atmosphere.

Post-Polymerization Modifications and Applications

The pendant hydroxyl groups in poly(this compound) provide versatile handles for chemical modification to tailor polymer properties for specific biomedical applications.

Functionalization Strategies
  • Esterification: React with acid chlorides or anhydrides in the presence of base (e.g., pyridine, triethylamine) to introduce hydrophobic character or polymerizable groups.

  • Carbonate Formation: Treatment with alkyl chloroformates creates carbonate linkages that can be hydrolytically or enzymatically cleaved, useful for drug conjugation.

  • Carbamate Coupling: Reaction with isocyanates forms carbamate linkages for stable conjugation of bioactive molecules.

  • Click Chemistry: The hydroxyl groups can be converted to azides for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized molecules, enabling efficient bioconjugation [4].

Biomedical Applications
  • Drug Delivery Systems: The hydrophilic nature and functionalizability make poly(this compound) ideal for creating polymer-drug conjugates. The polymer backbone can be functionalized with anticancer drugs (e.g., doxorubicin, paclitaxel) through cleavable linkers for controlled release.

  • Hydrogel Formation: Crosslinking of hydroxyl-functionalized polymers with diisocyanates or other crosslinkers creates hydrogels with tunable swelling properties for tissue engineering scaffolds or controlled release matrices.

  • Surface Modification: The polymer can be grafted onto material surfaces to improve biocompatibility, reduce protein adsorption, or impart specific bioactivity.

Troubleshooting and Optimization

Successful cationic polymerization of this compound requires careful attention to reaction conditions and potential pitfalls.

Table 3: Troubleshooting Guide for Common Issues

Problem Possible Causes Solutions
Low Molecular Weight Chain transfer, impurities, high temperature Further purify monomer/solvent; lower temperature; adjust initiator/co-initiator ratio
Broad Molecular Weight Distribution (High Đ) Slow initiation, side reactions, improper mixing Use more soluble initiator; ensure efficient stirring; optimize ligand addition
Low Conversion Inactive initiator, insufficient reaction time, low temperature Freshly prepare initiator solution; extend reaction time; adjust catalyst loading
Gel Formation Crosslinking through hydroxyl groups Protect hydroxyls during polymerization; control moisture content
Color Formation Oxidative side reactions, impurities Strict oxygen exclusion; monomer purification through multiple columns

Conclusion

The cationic polymerization of this compound offers a versatile pathway to functional poly(vinyl ether) materials with well-defined structures and tailored properties for biomedical applications. Recent advances in living cationic polymerization techniques, particularly those employing trifluoromethyl sulfonate catalysts with ligand assistance, provide unprecedented control over molecular weight, dispersity, and stereochemistry [5]. The pendant hydroxyl groups present along the polymer backbone enable diverse post-polymerization modifications, facilitating the creation of advanced materials for drug delivery, tissue engineering, and diagnostic applications. By following the detailed protocols and optimization strategies outlined in these Application Notes, researchers can reliably synthesize and characterize these valuable functional polymers for their specific biomedical needs.

References

Application Notes & Protocols: Block Copolymers via Living Cationic Polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Living Cationic Polymerization (LCP) of Vinyl Ethers

Living cationic polymerization enables the synthesis of polymers with precise control over molecular weight, narrow molecular weight distribution, and well-defined chain-end functionality. This control is crucial for creating advanced block copolymers, which find applications as surface modifiers, compatibilizers, and in drug delivery systems [1] [2]. The key to achieving a "living" process lies in maintaining a rapid equilibrium between the active cationic propagating species and dormant species, minimizing chain transfer and termination reactions [2]. This protocol focuses on two modern approaches: the use of a dual initiator for combining LCP with Nitroxide-Mediated Polymerization (NMP), and a Lewis acid-based system for controlled homopolymerization.

Detailed Experimental Protocols

Protocol 1: Synthesis of PIBVE-( b )-PS Block Copolymer via a Dual Initiator

This method uses a carboxylic acid-based alkoxyamine dual initiator to first conduct the living cationic polymerization of isobutyl vinyl ether (IBVE), followed by a nitroxide-mediated radical polymerization (NMP) of styrene [1].

  • Workflow Diagram

G cluster_phase1 Phase 1: Living Cationic Polymerization cluster_phase2 Phase 2: Nitroxide-Mediated Polymerization (NMP) A Initiation: Dual Initiator (Carboxylic Acid Alkoxyamine) + SnBr₄ (Lewis Acid) B Polymerization of Isobutyl Vinyl Ether (IBVE) A->B C TEMPO-functionalized PIBVE Macro-initiator B->C D Initiation with PIBVE Macro-initiator C->D E Polymerization of Styrene D->E F PIBVE-b-PS Block Copolymer E->F Start Start->A End End->F

  • Materials

    • Dual Initiator: e.g., TEMPO-based alkoxyamine with a carboxylic acid group (e.g., BlocBuilder MA) [1].
    • Monomer: Isobutyl vinyl ether (IBVE). Purity by washing with water and distillation over calcium hydride. Store under nitrogen at -20°C [1].
    • Lewis Acid Catalyst: Tin(IV) bromide (SnBr₄).
    • Solvent: Anhydrous toluene or dioxane.
    • Second Monomer: Styrene.
  • Step-by-Step Procedure

    • Reaction Setup: Perform all operations under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.
    • Cationic Polymerization of IBVE:
      • Charge a reaction flask with the dual initiator and anhydrous solvent.
      • Add SnBr₄ (Lewis acid) to the solution. The literature often uses a ratio of initiator acid to SnBr₄ of 1:1 [1].
      • Initiate the polymerization by adding IBVE to the mixture.
      • Allow the reaction to proceed until complete monomer conversion (monitored by NMR or GC). The typical temperature for this step is not explicitly stated but is often conducted at 0°C or below for similar systems.
    • Isolation of Macro-initiator: After polymerization, terminate the reaction by adding pre-cooled methanol. Precipitate the resulting TEMPO-functionalized PIBVE into a large excess of methanol/water mixture, filter, and dry under vacuum. Confirm the TEMPO functionality (>0.85) and low dispersity (Đ ~ 1.2) via SEC and NMR [1].
    • NMP of Styrene:
      • Dissolve the purified PIBVE macro-initiator in styrene.
      • Heat the solution to 130°C to initiate the radical polymerization.
      • Allow the reaction to proceed for the desired time to achieve the target molecular weight for the second block.
    • Isolation of Block Copolymer: Cool the reaction mixture and dissolve the polymer in a volatile solvent (e.g., THF). Precipitate the final PIBVE-( b )-PS block copolymer into methanol, filter, and dry under vacuum.
  • Critical Parameters for Success

    • Atmosphere: Strict exclusion of moisture and oxygen is essential for the cationic step.
    • Initiator Structure: The steric hindrance of the carboxylic acid group in the dual initiator significantly impacts the control over the cationic polymerization kinetics and the molecular weight distribution [1].
    • Monomer Purity: IBVE must be thoroughly purified to prevent chain-transfer reactions.
Protocol 2: Controlled Homopolymerization of Vinyl Ethers with Triflates

This protocol, adapted from recent work, uses commercially available trifluoromethyl sulfonates (triflates) for the controlled cationic polymerization of vinyl ethers, which can serve as the first block in a copolymer [3].

  • Materials

    • Catalyst: Trifluoromethyl sulfonates (e.g., Fe(OTf)₃, Cu(OTf)₂). Use as purchased [3].
    • Monomer: Ethyl vinyl ether or other vinyl ethers.
    • Solvent: Toluene, hexane, or halogenated alkanes.
    • Ligands: O^O type ligands (e.g., 1,1'-bi-2-naphthol (BINOL) derivatives) for tacticity control [3].
  • Step-by-Step Procedure

    • Catalyst Preparation: Dissolve the triflate catalyst (e.g., 5 μmol) in the chosen solvent (e.g., 10 mL) at room temperature. Filter the solution to remove any insoluble components to ensure a precise catalyst concentration [3].
    • Polymerization:
      • Add the monomer and any desired ligand (e.g., BINOL) to the catalyst solution.
      • Allow the reaction to proceed. Polymerizations can be run from room temperature down to -78°C to suppress chain transfer and, in some cases, to enhance tacticity [3].
      • Monitor the reaction for monomer conversion.
    • Polymer Isolation: Terminate the reaction with methanol. Precipitate the polymer into a methanol/water mixture, filter, and dry.
  • Critical Parameters for Success

    • Temperature: Lower temperatures (e.g., -60°C to -78°C) are crucial for achieving narrow molecular weight distributions and high isotacticity [3].
    • Solvent and Ligand: The combination of solvent and O^O ligands profoundly influences the polymerization control and the tacticity of the resulting polymer [3].
    • Scale-up: This system is promising for scale-up; the example of poly(n-octadecyl vinyl ether) on an 80 g scale is cited [3].

Data Presentation and Analysis

Table 1: Characteristics of Poly(vinyl ether) Homopolymers Synthesized via Different Methods

Initiator System Monomer Temp (°C) Molecular Weight Control (Đ) Isotacticity (%) Reference
Carboxylic Acid Alkoxyamine / SnBr₄ IBVE Not Specified ~1.2 Not Reported [1]
Fe(OTf)₃ / BINOL ligand Ethyl Vinyl Ether -60 Well-controlled (Đ not specified) Up to 81% m [3]
Triflates (Various) Ethyl Vinyl Ether -78 Close to theoretical values Not Specified [3]

Table 2: Comparison of Block Copolymerization Combination Techniques

Method Mechanism A Mechanism B Key Feature Applicable Monomers (for Block B)
Dual Initiator [1] LCP NMP Single molecule initiates both polymerizations Styrene, Acrylates
Site Transformation [2] LCP ATRP/RAFT Living cationic chain-end is converted to a radical initiator Styrene, Methacrylates
Click Chemistry [2] LCP N/A Pre-synthesized homopolymers are coupled Various functional polymers

Troubleshooting and Best Practices

  • Broad Molecular Weight Distribution (Đ): This is often caused by incomplete initiation or the presence of protic impurities. Ensure rigorous purification of monomers and solvents, and use fresh, high-purity initiators and catalysts [2] [3].
  • Low End-Group Fidelity: Inefficient termination of the living cationic chain-end or side reactions during the transformation to a macro-initiator can lead to poorly defined block junctions. Using proton traps or optimizing the termination/quenching step can mitigate this [2].
  • Low Tacticity: For systems aiming for stereocontrol, the choice of ligand and solvent is critical. Employ chiral O^O-type ligands (e.g., BINOL derivatives) and non-polar solvents to achieve high isotacticity [3].

Conclusion

The synthesis of block copolymers via living cationic polymerization of vinyl ethers is a powerful tool for macromolecular engineering. The dual initiator approach provides a streamlined path to create well-defined block copolymers with segments from mechanistically incompatible polymerization techniques [1] [2]. Concurrently, modern catalyst systems like triflates offer enhanced control and new possibilities for stereoregular polymers under moderately mild conditions [3]. While the specific monomer 2-(Vinyloxy)ethanol was not found in the current literature, the protocols for IBVE and ethyl vinyl ether provide a robust foundation. Researchers can adapt these methods, potentially employing this compound as a functional monomer or via a functional initiator approach, with appropriate protection chemistry as needed.

References

Comprehensive Application Notes and Protocols: 2-(Vinyloxy)ethanol in Polymer Synthesis and Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-(Vinyloxy)ethanol

This compound, also known as ethylene glycol vinyl ether or ethylene glycol monovinyl ether, is a bifunctional monomer exhibiting unique reactivity that makes it valuable in advanced polymer synthesis and pharmaceutical applications. This compound possesses both a vinyl ether group and a hydroxyl group within its molecular structure, enabling diverse reaction pathways including polymerization, copolymerization, and functionalization. The presence of these two distinct functional groups allows this compound to serve as a reactive intermediate in organic synthesis and as a versatile monomer in the production of specialized polymers with tailored properties. Its applications span from industrial coatings and adhesives to advanced drug delivery systems, making it a compound of significant interest to researchers and industrial scientists alike [1] [2].

The dual functionality of this compound provides exceptional versatility in chemical synthesis. The vinyl ether group undergoes rapid polymerization under various conditions, including UV-initiated and cationic polymerization mechanisms, while the hydroxyl group enables further derivatization, cross-linking, or participation in condensation reactions. This unique combination of features facilitates the creation of polymers with specific characteristics such as enhanced adhesion, improved solubility, and tunable hydrophilicity, which are particularly valuable in pharmaceutical applications where precise control over material properties is essential for drug delivery efficiency and biocompatibility [3] [2].

Chemical Properties and Specifications

Structural Characteristics and Basic Properties

This compound (CAS No. 764-48-7) is a colorless transparent liquid with a mild odor and the molecular formula C₄H₈O₂. It is soluble in water and most organic solvents, facilitating its use in various reaction media and formulation systems. The compound's structure features an ether linkage adjacent to a vinyl group, with a hydroxyethyl chain providing hydrophilic character. This molecular arrangement creates a reactive yet stable monomer that can participate in multiple reaction types while maintaining sufficient shelf life for practical applications [1] [2].

The compound's bifunctional nature is key to its utility in polymer synthesis. The vinyl ether group is highly susceptible to cationic polymerization and can also participate in radical processes under appropriate conditions. Meanwhile, the hydroxyl group provides a site for hydrogen bonding, further functionalization, or cross-linking reactions. This combination enables the synthesis of linear polymers with pendant hydroxyl groups or cross-linked networks with controlled hydrophilicity, both valuable attributes for pharmaceutical carriers and controlled release systems [1].

Table 1: Basic Physicochemical Properties of this compound

Property Specification Reference
Boiling Point 143 °C (lit.) [3]
Density 0.982 g/mL at 25 °C [3]
Refractive Index n²⁰/D 1.436 (lit.) [3]
Flash Point 120 °F [3]
pKa 14.20 ± 0.10 (Predicted) [3]
Appearance Colorless transparent liquid [1]
Solubility Miscible with water and organic solvents [2]
Handling and Storage Specifications

Proper handling and storage are critical for maintaining the stability and performance of this compound. The compound should be stored in tightly sealed containers under an inert atmosphere to prevent moisture absorption and premature polymerization. Storage areas should be cool, dry, and well-ventilated, with temperatures maintained below 30°C to ensure optimal stability. Under these conditions, the shelf life is typically 12 months from the date of manufacture [2].

Table 2: Handling, Storage, and Regulatory Information

Parameter Details Reference
Shelf Life 12 months (proper storage) [2]
UN Number 1302 [1]
Hazard Class 3 [1]
Packaging Group III [1]
Packaging Options 180kg/steel drum, 250kg/drum, customized options available [1] [3]
HS Code 2909199090 [1]

Industrial and Research Applications

UV-Curable Coatings and Inks

This compound serves as a reactive diluent and monomer in UV-curable coating and ink formulations. The vinyl ether group undergoes rapid polymerization when exposed to UV radiation in the presence of appropriate photoinitiators, enabling the formation of highly cross-linked polymer networks with excellent film properties. These systems provide strong adhesion, chemical resistance, and durability while offering processing advantages such as low energy consumption and minimal volatile organic compound (VOC) emissions. The hydroxyl group in this compound contributes to enhanced adhesion to various substrates and allows for further modification of the polymer properties. These characteristics make it particularly valuable for coatings in electronics, packaging, and specialty printing applications where performance and environmental considerations are paramount [1] [2].

Polycarboxylic Acid Superplasticizers

In construction materials, this compound has demonstrated significant advantages in the synthesis of polycarboxylic acid superplasticizers for concrete applications. Compared to traditional superplasticizers derived from methylallyl alcohol or 3-methyl-3-butene-1-alcohol, those incorporating this compound show reduced sensitivity to mud and stone powder in sand and stone aggregates. This property translates to superior performance in commercial concrete applications, where consistent workability and controlled setting characteristics are essential. The hydroxyl group enables incorporation into polyether side chains that provide steric stabilization in cement dispersions, while the vinyl ether group allows controlled polymerization with maleic anhydride or other carboxylic acid monomers to create polymers with optimal molecular architecture for dispersion effectiveness [3].

Chemical Synthesis Intermediate

The dual functionality of this compound makes it a valuable building block in organic and polymer synthesis. It participates in a wide range of chemical reactions, including acid-catalyzed additions with alcohols and phenols to produce functional vinyl ethers, which are valuable intermediates in pharmaceutical and specialty chemical synthesis. The compound's ability to undergo controlled polymerization while presenting a reactive hydroxyl group for further modification enables the synthesis of complex polymer architectures, including block and graft copolymers. These materials find applications in diverse fields such as adhesives, lubricants, hairspray, elastomers, foams, pesticides, and surface protection materials, demonstrating the exceptional versatility of this monomer [1] [3].

Experimental Protocols in Polymer Synthesis

Cationic Polymerization of this compound

Principle: The vinyl ether group in this compound is highly susceptible to cationic polymerization, enabling the synthesis of poly(vinyl ether) structures with pendant hydroxyl groups. This method provides excellent control over molecular weight and polymer architecture while preserving the hydroxyl functionality for subsequent reactions [1] [2].

Materials:

  • This compound (purified by distillation under reduced nitrogen atmosphere)
  • Cationic initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂) or similar Lewis acid
  • Solvent: Dichloromethane (anhydrous)
  • Terminator: Methanolic ammonia solution
  • Inert atmosphere: Nitrogen or argon

Procedure:

  • Reaction Setup: In a dried round-bottom flask equipped with a magnetic stirrer, add 50 mL of anhydrous dichloromethane and 10.0 g (0.115 mol) of this compound. Seal the system with a rubber septum and purge with inert gas for 20 minutes.
  • Temperature Equilibrium: Cool the reaction mixture to 0°C using an ice-water bath with continuous stirring.
  • Initiator Addition: Slowly add 0.5 mL (4 mmol) of BF₃·OEt₂ dissolved in 5 mL of anhydrous dichloromethane via syringe pump over 30 minutes.
  • Polymerization: Maintain the reaction at 0°C for 4-6 hours, monitoring viscosity increase as polymerization proceeds.
  • Termination: Add 2 mL of methanolic ammonia solution to quart the reaction, stirring for an additional 30 minutes.
  • Purification: Precipitate the polymer into 500 mL of diethyl ether, collect by filtration, and dry under vacuum at 40°C for 24 hours.

Characterization: The resulting poly(this compound) should be characterized by GPC (Mw typically 20,000-50,000 Da with PDI 1.5-2.0), FTIR (loss of vinyl peaks at 1640 cm⁻¹ and 3100 cm⁻¹, retention of broad OH stretch at 3200-3500 cm⁻¹), and ¹³C NMR (disappearance of vinyl carbons at 85-90 ppm and 140-150 ppm). The hydroxyl functionality remains available for subsequent modification or cross-linking reactions [1].

Synthesis of BaTiO₃ Nanoparticle/Polymer Hybrid

Principle: This protocol describes the synthesis of a transparent hybrid material comprising BaTiO₃ nanoparticles dispersed in a polymer matrix using this compound as a modifying ligand. The 2-vinyloxyethoxy ligands coordinate to metal centers in the precursor, and upon hydrolysis and polymerization, form a homogeneous organic-inorganic composite with potential applications in advanced electronics and medical devices [4].

Materials:

  • Barium alkoxide and titanium alkoxide (high purity)
  • This compound (anhydrous)
  • Methyl methacrylate (MMA, purified by passing through inhibitor removal column)
  • Azobisisobutyronitrile (AIBN, recrystallized from methanol)
  • Deionized water (HPLC grade)
  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Precursor Modification: In a dry Schlenk flask, dissolve 5.0 mmol each of barium alkoxide and titanium alkoxide in 50 mL anhydrous THF. Add 12.0 mmol of this compound and reflux under nitrogen for 4 hours to form the modified precursor.
  • Hydrolysis: Cool the solution to room temperature and add a controlled amount of water (molar ratio H₂O:Ti = 2-10) with vigorous stirring. Continue stirring for 12 hours to facilitate BaTiO₃ nanoparticle formation.
  • Polymerization: Add 20 mmol of methyl methacrylate and 0.2 mmol of AIBN to the nanoparticle dispersion. Heat to 70°C for 6 hours to polymerize the MMA while incorporating the modified nanoparticles.
  • Film Formation: Cast the resulting hybrid material onto silica plates and dry under vacuum at 60°C for 12 hours to form transparent films.

Characterization: The hybrid films exhibit high transparency with a refractive index of 1.595 at 589 nm. XRD analysis shows increased BaTiO₃ crystallinity with higher water amounts used in hydrolysis. UV-Vis spectroscopy demonstrates that the absorption edge shifts to shorter wavelengths with decreasing crystallite size, indicating quantum confinement effects. The resulting material is a transparent, self-standing film suitable for optical and electronic applications [4].

G Start Start BaTiO₃ Hybrid Synthesis PrecursorMod Precursor Modification: React Ba/Ti alkoxides with This compound Start->PrecursorMod Hydrolysis Controlled Hydrolysis: Add H₂O (H₂O:Ti = 2-10) Form BaTiO₃ nanoparticles PrecursorMod->Hydrolysis Polymerization Copolymerization: Add MMA and AIBN initiator Heat at 70°C for 6h Hydrolysis->Polymerization FilmFormation Film Formation: Cast on silica plates Dry under vacuum Polymerization->FilmFormation Characterization Characterization: Transparent film with refractive index 1.595 FilmFormation->Characterization

Figure 1: Experimental workflow for synthesis of transparent BaTiO₃ nanoparticle/polymer hybrid using this compound as a modifying ligand

Applications in Drug Delivery and Pharmaceutical Systems

Polymeric Nanoparticles for Targeted Drug Delivery

This compound and its polymers contribute valuable properties to polymeric nanoparticle (PNP) systems for pharmaceutical applications. The hydroxyl functionality enables conjugation with targeting ligands, while the vinyl ether group allows incorporation into copolymer structures with controlled degradation profiles. PNPs fabricated using functional monomers like this compound demonstrate enhanced drug loading capacity, controlled release kinetics, and the potential for targeted delivery to specific tissues or cellular compartments [5].

These nanoparticles can be engineered to respond to specific physiological stimuli such as pH, enzyme activity, or temperature changes, enabling precise drug release at the target site. The hydrophilic hydroxyl group improves biocompatibility and extends circulation time, while the polymer backbone provides structural integrity. Such systems are particularly valuable for delivering chemotherapeutic agents, genetic materials, and poorly soluble drugs, addressing significant challenges in modern pharmacotherapy [5].

Table 3: Applications of this compound in Pharmaceutical Systems

Application Area Function of this compound Benefits Reference
Polymeric Nanoparticles Functional monomer for stimulus-responsive polymers Enhanced drug loading, controlled release, targeting capability [5]
Hybrid Polymer Systems Ligand for metal oxide nanoparticles Transparent composites, improved dispersion in polymer matrix [4]
Polymer Blends Component in miscible polymer blends Tailored properties without new polymer synthesis [6]
UV-Curable Biomaterials Reactive diluent in photopolymerizable systems Rapid curing, reduced energy consumption, minimal VOCs [1] [2]
Polymer Blends for Enhanced Drug Formulations

Polymer blends represent a valuable strategy for developing advanced drug delivery systems without synthesizing entirely new polymer structures. When this compound polymers are blended with other pharmaceutical polymers, the resulting materials exhibit customized properties that address specific formulation challenges. These blends can enhance drug stability, modify release profiles, improve processability, and enable targeting of specific physiological environments [6].

Blends containing this compound-derived polymers can be designed to interact at various levels:

  • Particulate level blends: Physical mixtures where polymers interact primarily at particle surfaces during processes like direct compression.
  • Colloidal level blends: Dispersions where polymer interactions occur at submicron dimensions, such as in latex systems.
  • Molecular level blends: Homogeneous mixtures where polymers interact at the molecular level, often through specific intermolecular interactions [6].

The selection of blending strategy depends on the desired drug release mechanism, processing method, and stability requirements. Polymer blends are particularly valuable for bioavailability enhancement of poorly soluble drugs and for creating specialized delivery systems such as amorphous solid dispersions, matrix devices, and environmentally responsive formulations [6].

G Start Start Polymer Blend Design BlendSelection Blend Type Selection Start->BlendSelection Particulate Particulate Level: Physical powder mixtures Direct compression BlendSelection->Particulate Colloidal Colloidal Level: Submicron dispersions Latex systems BlendSelection->Colloidal Molecular Molecular Level: Homogeneous mixtures Specific interactions BlendSelection->Molecular Applications Pharmaceutical Applications Particulate->Applications Colloidal->Applications Molecular->Applications DD Drug Delivery Systems Applications->DD TE Tissue Engineering Applications->TE FD Formulation Design Applications->FD

Figure 2: Polymer blend classification system and pharmaceutical applications

Safety and Regulatory Considerations

Handling and Storage Protocols

This compound requires careful handling to ensure safety and maintain material integrity. Laboratory personnel should wear appropriate personal protective equipment including nitrile gloves, safety goggles, and lab coats. Operations should be conducted in a well-ventilated area or fume hood to prevent vapor accumulation. The compound has a flash point of 120°F (49°C), classifying it as flammable and requiring avoidance of ignition sources including hot surfaces, sparks, and open flames [3].

For storage, this compound should be kept in original containers or sealed stainless steel or dark glass containers under an inert nitrogen atmosphere. Storage areas should be cool, dry, and well-ventilated, with temperatures maintained below 30°C. Under these conditions, the shelf life is typically 12 months. Containers should be checked regularly for integrity and kept tightly sealed when not in use to prevent moisture absorption and oxidation [1] [2].

Disposal and Environmental Considerations

Unused product or material should be disposed of in accordance with local, regional, and national regulations. Small quantities can be neutralized by slow addition to a stirred solution of 5% hydrochloric acid in an ice bath, followed by transfer to a closed container for disposal as hazardous waste. Incineration is generally recommended for larger quantities, using a specialized facility equipped for chemical waste. Environmental release should be avoided as the compound may cause adverse effects in aquatic systems [1].

Conclusion and Future Perspectives

This compound represents a versatile bifunctional monomer with significant potential in advanced polymer synthesis and drug delivery applications. Its unique combination of vinyl ether and hydroxyl functionalities enables diverse reaction pathways and polymer architectures, facilitating the development of materials with tailored properties for specific pharmaceutical needs. The experimental protocols presented herein provide researchers with reliable methods for incorporating this valuable monomer into various polymer systems, from homopolymers to sophisticated hybrid materials.

Future research directions should explore the expanding applications of this compound in stimuli-responsive drug delivery systems, where its polymerization characteristics and functional group chemistry offer opportunities for creating intelligent therapeutic platforms. Additionally, further investigation into its use in polymer blends for pharmaceutical applications represents a promising avenue for developing novel drug delivery systems without the regulatory hurdles associated with new polymer entities. As biomaterial science continues to advance, this compound is poised to play an increasingly important role in the development of advanced therapeutic systems with enhanced efficacy and safety profiles.

References

Application Notes and Protocols: Asymmetric Additions to Imines Catalyzed by Chiral Phosphoric Acids

Author: Smolecule Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for asymmetric synthesis, particularly for transformations involving imines. These catalysts, often derived from privileged scaffolds like BINOL and SPINOL, function as bifunctional catalysts that activate both the imine substrate and the nucleophile through well-defined hydrogen-bonding interactions [1]. This activation enables the construction of chiral amine scaffolds, which are pivotal structural motifs in medicinal chemistry and natural product synthesis. It is estimated that chiral amines are present in approximately 51% of small-molecule pharmaceuticals approved by the FDA [2]. This document provides a detailed overview of key CPA-catalyzed addition reactions to imines, complete with structured data and step-by-step experimental protocols.

Core Reaction Types and Data

CPA catalysis has been successfully applied to a diverse set of nucleophiles, enabling the synthesis of various nitrogen-containing chiral building blocks. The following table summarizes the major reaction types.

Table 1: Overview of Chiral Phosphoric Acid-Catalyzed Additions to Imines

Nucleophile Imine Type Product Typical Yield Range Typical ee Range Key Features & Applications
Alcohols [3] [4] N-Acyl Imines Chiral N,O-Aminals Excellent yields Up to 94% ee First catalytic asymmetric method for N,O-aminals; mild conditions.
2-(Vinyloxy)ethanol [5] Aromatic Imines Chiral Amines with Dioxolane Acetals Not Specified Excellent Products are versatile intermediates for chiral azetidines and 2-substituted tetrahydroquinolines.
Thiols [6] N-Acyl Imines Chiral N,S-Acetals Excellent yields Excellent High enantioselectivity with exceptional substrate-to-catalyst (S/C) ratios; broad substrate scope.
Detailed Quantitative Data

The following table provides specific examples from the literature for the addition of thiols to N-acyl imines, illustrating the broad substrate scope and high efficiency of this transformation.

Table 2: Selected Data for Chiral N,S-Acetal Synthesis via CPA-Catalyzed Thiol Addition [6]

Imine Aryl Group (R¹) Thiol (R²SH) Yield (%) Enantiomeric Excess (ee %)
4-MeO-C₆H₄ 4-Me-C₆H₄ 99 99
4-MeO-C₆H₄ PhCH₂ 95 98
4-MeO-C₆H₄ C₆H₁₁ (Cyclohexyl) 92 96
4-Cl-C₆H₄ 4-Me-C₆H₄ 99 99
4-Cl-C₆H₄ PhCH₂ 96 99
3-Br-C₆H₄ 4-Me-C₆H₄ 99 99
2-Naphthyl 4-Me-C₆H₄ 99 99

Detailed Experimental Protocols

Protocol A: Catalytic Asymmetric Addition of Alcohols to N-Acyl Imines for N,O-Aminals [3]
3.1.1 Reaction Mechanism

The chiral phosphoric acid catalyst acts bifunctionally. The protonated phosphate (P=O---H) hydrogen-bonds with the imine nitrogen, while the phosphate oxygen (P=O) interacts with the alcohol proton, organizing the reactants into a rigid, chiral transition state that dictates the stereochemical outcome of the nucleophilic attack.

3.1.2 Reagents and Materials
  • N-Acyl Imine (1.0 equivalent)
  • Alcohol (1.2 equivalents), acting as both nucleophile and solvent if used in excess
  • Chiral Phosphoric Acid Catalyst (e.g., TRIP or catalyst A3 from [3], 5-10 mol%)
  • Anhydrous Ethyl Acetate (solvent)
  • Molecular Sieves (4 Å, activated)
  • Anhydrous sodium sulfate (Na₂SO₄)
3.1.3 Step-by-Step Procedure
  • Setup: In an argon-filled glove box or under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%) and activated 4 Å molecular sieves to a flame-dried reaction vial.
  • Reaction Mixture: Charge the vial with the N-acyl imine (1.0 equiv) and anhydrous ethyl acetate. If the alcohol is not being used as the solvent, add it now (1.2 equiv).
  • Reaction Execution: If the alcohol is used as the solvent (e.g., a primary alcohol), add it in excess (e.g., 2.0 mL) to dissolve the other reagents. Seal the vial.
  • Stirring and Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the imine starting material is fully consumed.
  • Work-up: Filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure chiral N,O-aminal.
3.1.5 Critical Notes and Troubleshooting
  • Solvent Choice: Ethyl acetate is critical for high enantioselectivity. More polar solvents like acetonitrile can erode ee.
  • Exclusion of Water: All reagents and solvents must be rigorously dried to prevent hydrolysis of the imine substrate, which would lead to reduced yield.
  • Background Reaction: Be aware of a potential uncatalyzed background reaction. Careful control of conditions and the use of dry reagents are essential to ensure the catalytic pathway dominates.
Protocol B: Catalytic Asymmetric Addition of Thiols to N-Acyl Imines for N,S-Acetals [6]
3.2.1 Reagents and Materials
  • N-Acyl Imine (1.0 equivalent)
  • Thiol (1.1 equivalents)
  • Chiral BINOL Phosphoric Acid Catalyst (e.g., 0.1 to 5.0 mol%)
  • Anhydrous Solvent (e.g., Toluene or Dichloromethane)
3.2.2 Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine the chiral phosphoric acid catalyst and the N-acyl imine.
  • Solvent Addition: Add the anhydrous solvent.
  • Nucleophile Addition: Cool the mixture to the specified temperature (often 0°C or room temperature). Add the thiol (1.1 equiv) dropwise via syringe.
  • Stirring and Monitoring: Stir the reaction mixture at the maintained temperature, monitoring by TLC or LC-MS for completion.
  • Work-up: Once complete, the reaction mixture can be directly purified by flash chromatography on silica gel.
3.2.3 Critical Notes and Troubleshooting
  • High Efficiency: This reaction is notable for its high enantioselectivity even at very low catalyst loadings (exceptional S/C ratios).
  • Substrate Scope: The protocol tolerates a wide range of both electron-rich and electron-poor aromatic N-acyl imines, as well as aliphatic and aromatic thiols.

Applications in Synthesis

The products from these asymmetric additions are not endpoints but valuable intermediates for further synthesis.

  • Synthesis of N-Heterocycles: The chiral amines produced from the addition of This compound contain dioxolane acetal groups that can be transformed into privileged scaffolds like azetidines and 2-substituted tetrahydroquinolines with excellent optical purity [5]. These structures are common in medicinal chemistry.
  • Versatility of N,O- and N,S-Acetals: Chiral N,O-aminals and N,S-acetals are versatile building blocks. They can be hydrolyzed to aldehydes or serve as precursors to other chiral amine derivatives, making them highly valuable for the synthesis of complex alkaloids and pharmaceutical agents.

Summary Diagrams

Generalized Workflow for CPA-Catalyzed Additions to Imines

G Start Reaction Setup (Inert Atmosphere, Dry Solvent) Step1 Add Chiral Phosphoric Acid Catalyst (e.g., 5 mol%) Start->Step1 Step2 Add Imine Substrate (1.0 equiv) and Solvent Step1->Step2 Step3 Add Nucleophile (e.g., 1.1-1.2 equiv) Step2->Step3 Step4 Stir at Specified Temperature Step3->Step4 Step5 Monitor Reaction (TLC/LC-MS) Step4->Step5 Step6 Work-up: Filter & Concentrate Step5->Step6 Step7 Purify Product (Flash Chromatography) Step6->Step7 End Chiral Amine Product Step7->End

Bifunctional Catalysis Mechanism

G CPA Chiral Phosphoric Acid (CPA)- Activates electrophile (imine) via P=O···H-N- Activates nucleophile via P=O···H-X- Chiral pocket controls face selectivity TS Cyclic Transition State- Rigid, organized structure- Key to high enantiocontrol CPA->TS  Organizes Reactants Product Chiral Amine Product- High enantiomeric excess (ee)- Versatile synthetic intermediate TS->Product  Nucleophilic Addition

References

Comprehensive Application Notes and Protocols for 2-(Vinyloxy)ethanol in Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

2-(Vinyloxy)ethanol (CAS 764-48-7), also known as ethylene glycol monovinyl ether, is a bifunctional molecule containing both vinyl ether and hydroxyl functional groups. This unique structure provides versatile reactivity and solubility properties valuable across multiple research and industrial applications. [1] [2]

Basic Chemical Characteristics
  • Molecular Formula: C₄H₈O₂ [2]
  • CAS Registry Number: 764-48-7 [1] [2]
  • Appearance: Colorless transparent liquid with mild odor [1] [2]
  • Solubility: Miscible with water and numerous organic solvents [2]

Primary Applications and Implementation Protocols

UV-Curable Coatings, Inks, and Lacquers

This compound functions as a reactive diluent in UV-curable systems, reducing viscosity while participating in the polymerization process. Its vinyl ether group polymerizes rapidly under UV light in cationic systems, contributing to films with excellent adhesion, chemical resistance, and durability. [2]

Table 1: Formulation Guidelines for UV-Curable Systems Using this compound

Component Type Example Materials Recommended Proportion Function
Reactive Diluent This compound 10-25% by weight Reduces viscosity, participates in polymerization [1]
Oligomer Base Epoxy, Vinyl Ether, or Acrylate Oligomers 50-80% by weight Provides core film properties
Photoinitiator Cationic (e.g., Iodonium salts) 1-5% by weight Initiates UV-induced polymerization [2]
Additives Stabilizers, Flow agents 0.1-2% by weight Enhances stability and application properties
2.1.1 Experimental Protocol: Formulation and Curing of UV-Coatings

Objective: Prepare and evaluate a UV-curable coating using this compound as a reactive diluent.

Materials Required:

  • This compound (≥98% purity)
  • Epoxy-functionalized oligomer (e.g., Bisphenol A diglycidyl ether diacrylate)
  • Cationic photoinitiator (e.g., Diphenyl iodonium hexafluorophosphate)
  • Magnetic stirrer with hotplate
  • UV curing chamber (LED, ~365 nm)
  • Applicator for draw-down coating
  • Substrates (glass, metal, plastic)

Procedure:

  • Formulation:

    • In an amber glass vial, combine the epoxy oligomer (70 g) and this compound (20 g).
    • Add the cationic photoinitiator (3 g).
    • Stir the mixture at 300-400 rpm at 40°C until a homogeneous solution is obtained (~30 minutes).
  • Application:

    • Apply the formulated mixture onto cleaned substrate panels using a draw-down bar to achieve a uniform wet film thickness of 50-100 µm.
  • Curing:

    • Immediately expose the coated panels to UV light in the curing chamber.
    • Maintain a conveyor speed or exposure time to achieve a total UV dose of 500-1000 mJ/cm².
  • Evaluation:

    • Assess the cured film for adhesion (ASTM D3359), pencil hardness (ASTM D3363), and solvent resistance (number of MEK double rubs).

The workflow for this protocol is summarized in the following diagram:

G Start Start UV Coating Protocol F1 Weigh Components: 70g Epoxy Oligomer 20g this compound 3g Photoinitiator Start->F1 F2 Mix at 40°C until homogeneous (≈30 mins) F1->F2 F3 Apply to Substrate (50-100 µm wet thickness) F2->F3 F4 UV Cure (500-1000 mJ/cm²) F3->F4 F5 Evaluate Film: Adhesion, Hardness, Solvent Resistance F4->F5 End Protocol Complete F5->End

Pharmaceutical and Chemical Synthesis Intermediate

The molecule serves as a versatile building block in organic synthesis. The hydroxyl group can be functionalized (e.g., esterification, etherification), while the vinyl ether group undergoes reactions like hydrolysis (to form acetaldehyde) or cycloadditions, enabling synthesis of more complex structures, including potential drug candidates or specialized polymers. [1]

2.2.1 Experimental Protocol: Synthesis of a Model Derivative via Acetal Formation

Objective: Demonstrate the utility of this compound in synthesizing a protective acetal group for a diol, a common transformation in synthetic chemistry.

Materials Required:

  • This compound
  • cis-1,2-Cyclohexanediol (model diol)
  • Acid catalyst (e.g., Pyridinium p-toluenesulfonate, PPTS)
  • Anhydrous dichloromethane
  • Molecular sieves (3Å)
  • Standard synthetic glassware under nitrogen atmosphere

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a stir bar, add cis-1,2-cyclohexanediol (1.0 equiv.) and this compound (1.1 equiv.).
    • Add anhydrous dichloromethane as solvent (10 mL per mmol of diol).
    • Add PPTS (0.05 equiv.) and activated 3Å molecular sieves.
  • Reaction Execution:

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere.
    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the diol starting material is consumed (typically 4-12 hours).
  • Work-up:

    • Filter the reaction mixture to remove molecular sieves.
    • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.
    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to obtain the pure acetal derivative.
Adhesives, Sealants, and Polymer Synthesis

As a cross-linking agent or monomer, this compound enhances flexibility, adhesion, and durability in polymers. The hydroxyl group can form hydrogen bonds with substrate surfaces, improving adhesion, while the vinyl ether group enables incorporation into polymer backbones. [2]

Table 2: Applications of this compound in Material Science

Application Field Primary Function Key Benefit Typical Use Level
Adhesives & Sealants Cross-linking agent [2] Improves flexibility and bond strength on metal, glass, plastic [2] 5-15%
Polymer Production Comonomer [2] Imparts moisture resistance and tunable hydrophilicity [2] 1-20%
Water-Reducing Agents Chemical Intermediate [1] Key precursor in synthesis of specific surfactants or dispersants Varies by final product

Handling, Storage, and Safety Protocols

Handling Precautions: Use in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE) including nitrile gloves, chemical splash goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. [1]

Storage Recommendations:

  • Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials like strong acids, bases, and oxidizers. [1]
  • Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption and polymerization.
  • The typical shelf life is 12 months from the date of manufacture when stored under proper conditions. [2]

Safety Classification:

  • UN Number: 1302 [1]
  • Hazard Class: 3 (Flammable Liquid) [1]
  • Packing Group: III [1]

Synthesis Background

The primary industrial synthesis of vinyl ethers like this compound involves the vinylation process of alcohols with acetylene, often under pressure and in the presence of a base catalyst such as potassium hydroxide. This method allows for the direct introduction of the vinyl ether group onto the alcohol functionality of ethylene glycol. [3]

The logical relationship of its synthesis, properties, and applications is visualized below:

G Synthesis Synthesis via Vinylation of Ethylene Glycol with Acetylene [3] Property1 Bifunctional Structure: Vinyl Ether + Hydroxyl [1] Synthesis->Property1 Property2 Reactive Vinyl Ether Group Property1->Property2 Property3 Hydrophilic Hydroxyl Group Property1->Property3 App4 Specialty Additives: e.g., Water-Reducing Agents [1] Property1->App4 enables App1 UV-Curable Formulations: Reactive Diluent [2] Property2->App1 App2 Organic Synthesis: Versatile Intermediate [1] Property2->App2 App3 Polymer & Adhesive Science: Cross-linker/Comonomer [2] Property2->App3 Property3->App2 Property3->App3

References

Application Notes: Synthesis and Use of 2-(Vinyloxy)ethyl Soyate

Author: Smolecule Technical Support Team. Date: February 2026

1. Monomer Synthesis via Transesterification The novel vinyl ether monomer, 2-(vinyloxy)ethyl soyate, is synthesized from soybean oil through a base-catalyzed transesterification reaction with 2-(vinyloxy)ethanol [1] [2]. This reaction replaces the glycerol backbone of the soybean oil triglyceride with this compound, creating a fatty acid ester derivative that contains a polymerizable vinyl ether group.

2. Living Carbocationic Polymerization The primary application for this monomer is in living carbocationic polymerization [1] [3]. This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The resulting polymer, poly[(2-vinyloxy)ethyl soyate], retains the fatty acid ester side chains from the soybean oil.

3. Fabrication of Non-Isocyanate Polyurethane (NIPU) Thermosets A significant downstream application involves converting the poly[(2-vinyloxy)ethyl soyate] into a cross-linked thermoset material. The fatty acid ester side chains on the polymer are first functionalized with cyclic carbonate groups to create C-poly(2-VOES) [4]. This carbonate-functional polymer is then reacted with bioderivable aliphatic diamines (e.g., 1,6-hexamethylenediamine, 1,9-nonanediamine) to form Non-Isocyanate Polyurethane (NIPU) networks [4]. This route is considered a greener alternative to conventional polyurethane synthesis, which uses toxic isocyanates.

The following diagram outlines the core synthetic pathway from the raw materials to the final polymer and its subsequent application.

G SoybeanOil Soybean Oil Transesterification Base-Catalyzed Transesterification SoybeanOil->Transesterification VOEthanol This compound (CAS 764-48-7) VOEthanol->Transesterification Monomer Monomer: 2-(Vinyloxy)ethyl soyate Transesterification->Monomer Polymerization Living Carbocationic Polymerization (Conditions not fully detailed) Monomer->Polymerization Polymer Polymer: Poly[(2-vinyloxy)ethyl soyate] Polymerization->Polymer Carbonate Functionalization: Cyclic Carbonate Group Addition Polymer->Carbonate C_FunctionalPolymer Cyclic Carbonate-Functional Polymer (C-poly(2-VOES)) Carbonate->C_FunctionalPolymer Crosslinking Cross-Linking Reaction C_FunctionalPolymer->Crosslinking Diamine Bioderivable Diamine (e.g., 1,6-hexamethylenediamine) Diamine->Crosslinking NIPU Non-Isocyanate Polyurethane (NIPU) Thermoset Network Crosslinking->NIPU

Experimental Protocols

Here is a detailed methodology for the synthesis and characterization of NIPU thermosets derived from the vinyl ether polymer, based on the information available in the search results [4].

Protocol: Synthesis of Non-Isocyanate Polyurethane (NIPU) Networks from C-poly(2-VOES)

Objective: To cross-link cyclic carbonate-functional poly[(2-vinyloxy)ethyl soyate] (C-poly(2-VOES)) with linear aliphatic diamines to form thermoset NIPU networks.

Materials:

  • Cyclic Carbonate-Functional Polymer: C-poly(2-VOES), synthesized from poly[(2-vinyloxy)ethyl soyate].
  • Cross-linkers: Linear aliphatic diamines:
    • 1,6-hexamethylenediamine (HDA)
    • 1,9-nonanediamine (NDA)
    • 1,13-tridecanediamine (TDA)
  • Equipment: Suitable reaction vessels, heating mantle, magnetic stirrer, analytical balance, and equipment for sample curing (e.g., oven, Teflon molds).

Procedure:

  • Formulation: Weigh stoichiometric amounts of C-poly(2-VOES) and the selected diamine cross-linker. The stoichiometry should be based on an equivalent ratio of cyclic carbonate groups to amine groups.
  • Mixing: Combine the C-poly(2-VOES) and diamine in a reaction vessel. Mix thoroughly to ensure a homogeneous blend.
  • Curing: Transfer the mixture into a pre-defined mold.
  • Post-Curing: Subject the cured network to further characterization to determine its final properties.

Characterization Methods: The resulting NIPU networks should be characterized using the following techniques to understand their structure-property relationships [4]:

  • Chemical Properties: Fourier Transform Infrared (FTIR) spectroscopy to confirm the reaction between carbonate and amine groups.
  • Thermal Properties: Thermogravimetric Analysis (TGA) for thermal stability and Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg).
  • Viscoelastic Properties: Dynamic Mechanical Analysis (DMA) to determine storage modulus, loss modulus, and cross-link density.
  • Mechanical Properties: Tensile testing to measure Young's modulus, tensile strength, and elongation at break.

Data Summary

The table below summarizes the key findings from the characterization of NIPU networks made from C-poly(2-VOES) compared to those made directly from cyclic carbonate-functional soybean oil (CSBO) [4].

Table 1: Properties of NIPU Networks from Different Carbonate-Functional Precursors

Property Cross-linker NIPU from C-poly(2-VOES) NIPU from CSBO
Young's Modulus 1,6-hexamethylenediamine Significantly higher Lower
Mechanical Behavior 1,6-hexamethylenediamine Brittle Ductile
Cross-link Density (from DMA) Various diamines Significantly higher Lower
Attributed Structural Feature - High number of methine carbons from polymer backbone acting as additional cross-links Lower functionality per molecule

Influence of Cross-linker Chain Length: As expected in polymer networks, increasing the chain length of the diamine cross-linker (e.g., from HDA to TDA) results in a decrease in cross-link density. This generally leads to decreases in Young's modulus and glass transition temperature (Tg) [4].

Key Information Gaps and Future Research

The most notable gap in the available information is the specific set of conditions for the living carbocationic polymerization itself. The search results confirm the reaction was performed [1] [3] but do not provide the essential details such as:

  • The specific Lewis acid catalyst used.
  • The initiator.
  • The required reaction temperature and time.
  • The solvent employed.

Future research and a more targeted literature search could focus on finding these precise polymerization conditions. Subsequent studies could also explore the use of other bioderivable diamines or the blending of C-poly(2-VOES) with other biobased monomers to tailor the properties of the final NIPU materials for specific applications.

References

bio-based polymers from 2-(Vinyloxy)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information on 2-(Vinyloxy)ethanol

This compound, also known as ethylene glycol monovinyl ether, is a vinyl ether compound. The table below summarizes its key properties [1] [2].

Property Value / Description
CAS Number 764-48-7 [1]
Molecular Formula C4H8O2 [1]
Molecular Weight 88.11 g/mol [1]
Boiling Point 143 °C (lit.) [1] [2]
Density 0.982 g/mL at 25 °C (lit.) [1] [2]
Flash Point 120 °F (approx. 49 °C) [1] [2]
Appearance Colorless to almost colorless clear liquid [1]
Key Feature Contains a polymerizable vinyl group and a hydroxyl group [2]

Reported Applications and Synthesis

While not classified as bio-based, this compound has utility as a synthetic monomer:

  • Industrial Use: It is used in the synthesis of polycarboxylic acid superplasticizers, adhesives, lubricants, and surface protection materials. Its polymers are valued for their adhesion, miscibility, and solubility [2].
  • Synthesis Pathway: The industrial production of vinyl ethers like this compound typically involves the reaction of acetylene with an alcohol (in this case, ethylene glycol) under high pressure and in the presence of a catalyst, such as an alkali metal hydroxide [3]. This is a petroleum-based chemical process.

Understanding Bio-based Polymers

Since this compound is a synthetic chemical, here is context on what constitutes a bio-based polymer. The table below classifies the main categories with examples [4] [5].

Category Description Example Polymers
Polymers from Biomass Directly extracted or derived from natural sources. Starch, Cellulose, Chitosan [5]
Polymers from Microorganisms Produced directly by bacteria or other microbes. Polyhydroxyalkanoates (PHA), Polyhydroxybutyrate (PHB) [4] [5]
Synthetic Polymers from Bio-monomers Conventional polymer synthesis using monomers derived from renewable resources. Polylactic acid (PLA), Bio-polyethylene (Bio-PE), Bio-poly(ethylene terephthalate) (Bio-PET) [4] [5]

A polymer is considered "bio-based" based on the renewable origin of its raw materials, not necessarily its biodegradability. Some, like Bio-PE, are non-biodegradable despite being made from plant sources [4].

Research Alternatives and Pathways

Your interest in functional monomers for polymer science is valid, even if this compound isn't bio-based. Here are potential research directions:

  • Explore Bio-based Alternatives: Investigate hydroxyl-functionalized monomers derived from biomass, such as certain fatty acids or sugar-based molecules, which could impart similar properties to polymers.
  • Novel Bio-based Routes: Research could potentially explore fermentative pathways to produce a molecule like this compound from sugar feedstocks, which would then classify it as a bio-based monomer. However, no such commercial or widely reported process currently exists.

Experimental Workflow for Bio-based Polymer Development

For researchers developing applications with new bio-based materials, the following workflow outlines a general systematic approach. You can adapt this high-level protocol to specific projects.

start Start: Define Application Goal m1 Monomer Selection & Sourcing start->m1 Requirements m2 Polymer Synthesis m1->m2 Monomer m3 Material Characterization m2->m3 Polymer m3->m1 Seek Alternative m4 Performance Testing m3->m4 Specimen m4->m2 Modify Process end End: Data Analysis & Reporting m4->end Results

Conclusion and Research Outlook

Future research could explore the feasibility of producing a structurally similar compound through biological or catalytic conversion of renewable resources, which would be a significant innovation in green polymer chemistry.

References

2-(Vinyloxy)ethanol drug delivery systems protein modification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 2-(Vinyloxy)ethanol

Property Value / Description
CAS Number 764-48-7 [1]
Chemical Name This compound; Ethylxyethanol [1]
Boiling Point 143 °C (lit.) [1]
Density 0.982 g/mL at 25 °C (lit.) [1]
Refractive Index n20/D 1.436 (lit.) [1]
Flash Point 120 °F [1]
pKa 14.20 ± 0.10 (Predicted) [1]
General Use Used in the production of polycarboxylic acid superplasticizers, adhesives, lubricants, and surface protection materials [1].

Potential Applications & Research Avenues

While direct biomedical applications are not documented, the chemical structure of this compound suggests potential research directions, which are visualized in the workflow below.

G start This compound CAS 764-48-7 vinyl_ether Vinyl Ether Group start->vinyl_ether hydroxyl Hydroxyl Group start->hydroxyl app1 Polymer Backbone for Drug Carriers vinyl_ether->app1 app2 Functional Handle for Targeting Ligands vinyl_ether->app2 app3 Protein-Polymer Conjugates hydroxyl->app3 research Hypothetical Research Path

The diagram above shows how the dual functional groups of this compound could be leveraged. Here are the underlying rationales for these potential applications:

  • Vinyl Ether Polymerization: The vinyl ether group is highly reactive and can undergo cationic polymerization or be used in the synthesis of block copolymers [1]. This property is key for creating novel polymer backbones that could form the core of nanocarriers like micelles or dendrimers [2].
  • Hydroxyl Group as a Functional Handle: The hydroxyl group can serve as an anchor point for further chemical modification. For instance, it could be used to covalently attach targeting ligands (like peptides or antibodies) to a polymer-drug conjugate, enhancing site-specific delivery [3].
  • Protein Modification: While PEGylation is a well-established technique for improving the pharmacokinetics of therapeutic proteins [3], this compound could be investigated as a monomer for creating alternative polymer chains that are grafted onto proteins, potentially offering benefits like improved stability or reduced immunogenicity.

Proposed Experimental Workflow for Protein Conjugation

Given the lack of established protocols, the following is a generalized and hypothetical workflow for exploring the use of this compound in protein-polymer conjugation. This is a proposed starting point for research, not a validated protocol.

G step1 1. Monomer Activation & Polymer Synthesis step2 2. Protein Conjugation step1->step2 note1 e.g., Cationic polymerization initiated by a Lewis acid step1->note1 step3 3. Purification step2->step3 note2 e.g., Conjugate activated polymer to lysine residues on protein step2->note2 step4 4. Characterization step3->step4 note3 Size Exclusion Chromatography (SEC) step3->note3 step5 5. Functional Assay step4->step5 note4 SDS-PAGE, SEC-MALS, Mass Spectrometry step4->note4 note5 Stability, Activity, Pharmacokinetics step5->note5

Key Considerations for the Workflow:

  • Step 1: The vinyl ether group would be the primary site for polymerization. Controlling polymer length (PDI) is critical [3].
  • Step 2: The conjugation chemistry would depend on the functional group at the polymer's end. If the hydroxyl remains, it must be activated for reaction with protein amino acids (e.g., lysine). Site-specific conjugation is often preferred over random conjugation to preserve protein activity [3].
  • Step 4 & 5: Rigorous characterization is non-negotiable. You would need to confirm the success of conjugation, measure the drug loading capacity, and evaluate the biological performance and safety of the resulting conjugate [4] [2].

Critical Research Gaps & Safety Notes

  • No Biomedical Data: The search results confirm a complete lack of data on the toxicity, biocompatibility, or immunogenicity of this compound or its polymers in a biological context.
  • Safety First: This compound is an industrial chemical with a reported flash point of 120°F (categorizing it as flammable) and no established safety profile for in-vivo use [1]. Any laboratory work requires extreme caution.
  • Protein Activity: A major challenge in protein-polymer conjugation is maintaining the protein's native structure and biological activity after modification [3].

References

stabilization of 2-(Vinyloxy)ethanol with KOH

Author: Smolecule Technical Support Team. Date: February 2026

The Core Stabilization Concept

The following diagram illustrates the central mechanism of stabilizing 2-(Vinyloxy)ethanol with potassium hydroxide (KOH).

G UnstableCompound Unstable this compound KOH KOH Stabilizer UnstableCompound->KOH Prevents StabilizedCompound Stabilized Product (12-month shelf life) KOH->StabilizedCompound Inhibits Acid-Catalyzed Polymerization

Diagram: KOH Stabilization Mechanism for this compound

Chemical Profile & Handling

Here are the key identifiers, properties, and safe handling information for this compound.

Basic Identifiers & Properties [1]

Property Value
CAS No. 764-48-7
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Boiling Point 143 °C
Density 0.982 g/mL at 25 °C
Flash Point 120 °F (approx. 49 °C)
Physical Form Clear, colorless liquid

Safety & Storage Information [1] [2]

Aspect Guidelines
Storage Temp. Store sealed in a freezer, under -20°C [1].
Shelf Life 12 months under proper storage conditions [2].
Hazard Statements H226 (Flammable liquid and vapor) [1].
Recommended Packaging Sealed bottles, often in 25mL to 500mL sizes [1].

Frequently Asked Questions (FAQs)

  • Q1: Why is KOH added to this compound? The vinyl ether group in this compound is highly susceptible to acid-catalyzed polymerization, which can lead to the formation of solid polymers and degradation of the compound during storage. KOH, a strong base, is added to neutralize any trace acids that may be present, thereby stabilizing the compound and preventing this undesirable reaction [1] [2].

  • Q2: What is the typical purity of commercially available, stabilized this compound? Suppliers like TCI Chemical offer "Ethylene Glycol Monovinyl Ether (stabilized with KOH)" with a purity of >98.0% as determined by gas chromatography (GC) [1].

  • Q3: What happens if the stabilized product is not stored properly? If the product is not kept sealed and at the recommended low temperatures, two main issues are likely to occur: 1) The KOH stabilizer can be depleted by absorbing atmospheric carbon dioxide (CO₂), forming potassium carbonate. 2) Once the stabilizer is consumed, the compound becomes vulnerable to polymerization, leading to a loss of reactivity and an increase in viscosity or formation of solid precipitates [1].

Experimental Troubleshooting Guide

Observation Possible Cause Recommended Action
Cloudiness or precipitate Onset of polymerization due to stabilizer depletion. Check storage conditions; test for acidity; the batch may need to be discarded.
Lower-than-expected yield in polymer synthesis Degraded monomer; incorrect monomer-to-initiator ratio. Use a fresh, stabilized batch from a commercial supplier [1] and confirm reaction stoichiometry.
Failure to copolymerize Monomer reactivity mismatch. Note that 2-Vinyloxyethanol does not copolymerize with styrene using benzoyl peroxide [3]; choose commoners like methacrylic acid or methyl methacrylate instead [3].

Key Takeaways

  • Stabilization is Crucial: Always use this compound that has been stabilized with KOH for reproducible experimental results [1].
  • Respect Storage Conditions: Adhere strictly to the storage guidelines of -20°C or below to maintain the product's integrity over its 12-month shelf life [1] [2].
  • Verify Before Use: If you encounter issues, inspect the liquid for clarity and test its performance in a small-scale reaction before proceeding to larger experiments.

References

optimizing yield vinylation ethylene glycol acetylene

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Vinylation

The table below details the key experimental conditions and steps for the vinylation process as described in the patent [1].

Aspect Detailed Methodology & Parameters
General Reaction Reacting acetylene with ethylene glycol in the presence of an alkaline catalyst under pressure to form the divinyl ether.
Catalyst System Alkali metal hydroxides (e.g., sodium or potassium hydroxide). Concentration: 10-50% by weight of the alcohol (ethylene glycol) used. The catalyst is dissolved in the glycol before reaction.
Solvent Use An inert organic solvent (e.g., tetrahydrofuran, dioxane, dimethyl ether, diethoxyethane) is used. It acts as a diluent and absorbs acetylene, facilitating reaction in the liquid phase. Ratio: 1-4 parts solvent per part of ethylene glycol.
Acetylene Pressure Reaction is carried out under elevated acetylene pressure. Typical range is 10 to 30 atmospheres.
Temperature Control Temperature is maintained between 140°C to 180°C. The exothermic reaction requires cooling to maintain this range.

| Reaction Setup & Procedure | 1. Charge the reactor: Load with ethylene glycol, catalyst, and solvent. 2. Purge and pressurize: Evacuate air, fill with nitrogen, then pressurize with acetylene. 3. Initiate reaction: Heat with agitation while continuously supplying acetylene to maintain pressure. 4. Monitor and cool: Control temperature with cooling as the reaction proceeds. 5. Terminate and recover: Stop after acetylene absorption ceases, cool, and recover the crude product mixture. | | Product Recovery | The reaction mixture is acidified (e.g., with phosphoric acid) to neutralize the catalyst. The product is then isolated through fractional distillation. |

This process workflow can be visualized as follows:

vinylation_workflow start Start Reaction Setup charge Charge Reactor with: • Ethylene Glycol • Catalyst (KOH/NaOH) • Inert Solvent start->charge purge Purge Air with Nitrogen Pressurize with Acetylene charge->purge heat Heat to 140-180°C with Agitation purge->heat control Control Temperature with Cooling Maintain Acetylene Pressure heat->control monitor Monitor Acetylene Absorption Rate control->monitor acidify Acidify Mixture to Neutralize Catalyst monitor->acidify Absorption Ceases distill Fractional Distillation to Isolate Product acidify->distill end Obtain Divinyl Ether distill->end

Troubleshooting Common Experimental Issues

Here are some frequently encountered problems and their solutions, based on the process description.

Problem Possible Causes Recommended Solutions
Low Acetylene Absorption / Slow Reaction Insufficient catalyst; Low pressure; Incorrect temperature; Inefficient mixing. Increase catalyst concentration (within 10-50% wt.); Increase acetylene pressure (towards 30 atm.); Ensure temperature is in 140-180°C range; Check agitator efficiency.
Product Decomposition or Coloration Excessive local heating; Temperature too high; Catalyst concentration too high. Ensure efficient cooling and temperature control; Avoid exceeding 180°C; Optimize catalyst amount; Use an inert solvent as a diluent to moderate reaction [1].
Low Yield of Divinyl Ether Formation of mono-vinyl ether; Incomplete reaction; Losses during distillation. Use a molar excess of acetylene; Ensure complete reaction by monitoring absorption; Optimize fractional distillation parameters for separation.
Safety Hazard: Pressure Fluctuations Uncontrolled exothermic reaction; Acetylene decomposition risk. Never use copper or high-copper-content alloys in the reactor system. Always purge the system with nitrogen before introducing acetylene to eliminate air/oxygen [1].

Key Technical Notes for Researchers

  • Solvent Role: The inert solvent is not just a diluent. It absorbs large quantities of acetylene, ensuring a high concentration is available in the liquid phase for reaction, which is key to achieving a satisfactory yield and reaction rate [1].
  • Material of Construction: Due to the extreme shock-sensitive nature of acetylene in contact with certain metals, the reactor and all wetted parts must be made of copper-free materials, such as stainless steel [1].
  • Analytical Confirmation: The success of the reaction and the purity of the product (divinyl ether of ethylene glycol) should be confirmed by standard analytical techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are implied as part of the product characterization process [1].

References

purification methods for 2-(Vinyloxy)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Purification Method from Patent Literature

The most relevant technical information comes from a German patent, DE3040732C2, titled "Process for removing 2-vinyloxy-1-ethanol from N, N-dialkylaminoethanols" [1].

The patent's primary focus is purifying N, N-dialkylaminoethanols, but it achieves this by removing 2-vinyloxyethanol (2-Vinyloxy-1-ethanol) through a distillation process. The key operational parameters from the patent are summarized below [1].

Parameter Detail
Core Method Distillation
Key Reagent Phosphoric acid (H₃PO₄)
Reagent Quantity 0.5 to 1.5% by weight
Process Description Treating the crude amino alcohol with phosphoric acid, followed by distillation.
Outcome Successfully removes 2-vinyloxyethanol, reducing its concentration from over 1000 ppm to less than 200 ppm in the aminoethanol.

The workflow of this purification process is outlined below.

Start Start: Crude Mixture (2-Vinyloxyethanol & Aminoethanol) Step1 Add Phosphoric Acid (0.5 - 1.5% by weight) Start->Step1 Step2 Perform Distillation Step1->Step2 Result Result: Purified Aminoethanol (2-Vinyloxyethanol < 200 ppm) Step2->Result

Key Properties and Handling Information

Understanding the compound's properties is crucial for designing a safe and effective purification protocol. The following data is consolidated from chemical databases [2] [3].

Property Value / Description
CAS Registry Number 764-48-7 [2]
Molecular Formula C₄H₈O₂ [2] [3]
Molecular Weight 88.11 g/mol [3]
Boiling Point 143 °C (lit.) [3]
Density 0.982 g/mL at 25 °C [3]
Flash Point 120 °F (approx. 49 °C) [3]
Hazard Statement H226: Flammable liquid and vapor [3]

Safety and Storage Recommendations

For a laboratory setting, please adhere to the following safety and storage guidelines compiled from vendor sources [3] [4] [5].

  • Storage Conditions: The chemical should be sealed in dry and is recommended to be stored in a freezer, under -20°C to maintain stability [3]. Its shelf life is 12 months under proper storage conditions [5].
  • Handling Precautions: The compound is flammable [3]. Keep it in an environment free of water and moisture and far from fire or high temperatures [4].
  • Stabilization: Commercial samples are often stabilized with KOH to prevent polymerization or decomposition, which is a critical factor to consider during purification [3].

References

handling moisture sensitive vinyl ether reactions

Author: Smolecule Technical Support Team. Date: February 2026

How to Prevent Moisture-Related Issues

Prevention is the most effective strategy. The core principle is to minimize the vinyl ether's exposure to atmospheric moisture and acidic conditions at all stages.

  • General Handling Philosophy: Vinyl ethers are highly reactive and prone to hydrolysis (reaction with water) and cationic polymerization, which can be initiated by traces of acids, including those from absorbed atmospheric CO₂ [1] [2].
  • Key Technique - Reagent Purification: For highly sensitive reactions like cationic polymerization, passing the vinyl ether monomer through a plug of basic alumina directly before use can remove protic impurities and significantly improve results [3].
  • Key Technique - Reaction Setup: Conduct reactions under an inert atmosphere (argon or nitrogen) using standard Schlenk-line or glovebox techniques [4] [3]. Use dried solvents and glassware.

The following table summarizes the main problems, their causes, and preventive actions.

Problem Observed Likely Cause Preventive & Corrective Actions

| Unexpected polymerization or viscosity increase [1] [5] | Trace acids or Lewis acids initiating cationic polymerization. | • Scrupulously avoid acid contamination. • Use acid-free solvents and reagents. • For controlled polymerization, use specific initiator systems (e.g., PCCP-H with HBD catalyst) [3]. | | Low yield or new spots on TLC in synthesis [4] | Hydrolysis of the vinyl ether group before the desired reaction can occur. | • Ensure inert atmosphere. • Use dried solvents. • For arylations, control electronic effects (avoid strong electron-withdrawing groups on coupling partners) [4]. | | Formation of acetals instead of desired product [2] | Reaction between vinyl ether and alcohol solvents/reagents. | • Avoid alcoholic solvents when the vinyl ether is meant to act as something other than an alcohol-protecting agent. • Choose aprotic solvents like toluene, DMF, or CH₂Cl₂. | | Inconsistent results in polymerization (uncontrolled Mn, broad Đ) [3] | Chain transfer and termination events, often due to moisture or basic impurities. | • Employ Hydrogen Bond Donor (HBD) catalysts like thiophosphoramide 4 with PCCP-H to stabilize the chain end [3]. • Purify monomer (e.g., basic alumina filtration) [3]. |

Advanced Methods & Controlled Polymerization

For precise synthesis like living cationic polymerization, standard prevention may not be enough. Advanced catalytic systems have been developed to operate under milder, more practical conditions.

  • Hydrogen Bond Donor (HBD) Catalysis: A robust method uses a strong organic acid (PCCP-H) with a thiophosphoramide-based HBD catalyst (e.g., compound 4). The HBD modulates the active chain end, suppressing chain transfer and enabling high molecular weight polymers with narrow dispersity, even without rigorous purification [3].
  • Regioselective Arylation: For functionalizing vinyl ethers, a Pd-catalyzed method allows for α- or β- selective arylation without large reagent excess. Key is optimizing the catalytic system (e.g., Pd(OAc)₂/dppp for α-selectivity; PdCl₂ without ligand for β-selectivity) [4].

The workflow below outlines the experimental setup and decision paths for these advanced reactions.

Advanced Vinyl Ether Reaction Workflow Start Start: Plan Advanced Vinyl Ether Reaction InertAtmos Set Up Reaction Under Inert Atmosphere Start->InertAtmos PurifyMonomer Purify Vinyl Ether Monomer (Pass through basic alumina) InertAtmos->PurifyMonomer Choice Select Reaction Type PurifyMonomer->Choice Polymerization Controlled Cationic Polymerization Choice->Polymerization For High Mn Polymer Arylation Regioselective Arylation Choice->Arylation For Functionalization HBDSystem Use Initiator System: PCCP-H + HBD Catalyst 4 Polymerization->HBDSystem AlphaSelective α-Selective Arylation Arylation->AlphaSelective BetaSelective β-Selective Arylation Arylation->BetaSelective Monitor Monitor Reaction HBDSystem->Monitor AlphaConditions Conditions: Pd(OAc)₂, dppp, DIPEA, in DMF, 80°C AlphaSelective->AlphaConditions BetaConditions Conditions: PdCl₂, no ligand, Additive (e.g., LiCl), in DMF BetaSelective->BetaConditions AlphaConditions->Monitor BetaConditions->Monitor Quench Quench Gently (e.g., with MeOH/NEt₃) Monitor->Quench

Frequently Asked Questions

Q1: Can I run vinyl ether polymerizations under normal lab air if I work quickly? No. Even small amounts of atmospheric oxygen and moisture have a deleterious effect, leading to poor regioselectivity in functionalization and loss of molecular weight control in polymerization [4] [3]. An inert atmosphere is mandatory for consistent results.

Q2: Why is my vinyl ether turning cloudy or forming a gel upon storage? This indicates that moisture-induced cationic polymerization has already begun [5]. The vinyl ether may have been exposed to atmospheric humidity or an acidic contaminant. This material should be discarded, as the initiator sites will be active and compromise any subsequent experiments.

Q3: What is the most critical factor for achieving high α-selectivity in the Pd-catalyzed arylation of benzyl vinyl ether? The choice of ligand is crucial. Using a combination of palladium acetate (Pd(OAc)₂) and the ligand dppp (1,3-bis(diphenylphosphino)propane) in a dry, degassed solvent like DMF under argon is key to achieving high α-selectivity [4].

References

preventing side reactions hydroxyl group vinyl ether

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is the hydroxyl group a problem in vinyl ether chemistry? Vinyl ethers are highly susceptible to acid-catalyzed decomposition [1]. A free hydroxyl group, especially in the presence of even slightly acidic impurities or catalysts, can lead to unwanted side reactions. These include the hydrolysis of the vinyl ether moiety or its reaction with the carboxylic acid, which deactivates the monomer and lowers yields [1].

  • Q2: How can I protect a hydroxyl group to make it compatible with vinyl ether reactions? Research demonstrates that the vinyl group itself can serve as an effective protecting group for hydroxyl functionalities [2] [3]. This approach is particularly useful because it is stable under basic conditions and can be easily removed (deprotected) under mild acidic conditions when needed.

  • Q3: What are some reliable methods for synthesizing vinyl ether esters without side reactions? A highly effective method is enzyme-catalyzed synthesis using Candida antarctica lipase B (CalB) [1]. This method allows for the direct reaction between a hydroxyl-functional vinyl ether and a carboxylic acid under mild conditions, minimizing the acid-labile nature of the vinyl ether and avoiding the need for protective group chemistry [1].


Troubleshooting Guides

Guide: Preventing Hydroxyl Group Interference

Problem: Low yield or decomposition of vinyl ether monomers when a free hydroxyl group is present in the molecule.

Solution: Implement a protection strategy.

  • Recommended Protection Group: Vinyl group [2] [3].
  • Protection (Vinylation): Use cheap and convenient reagents like calcium carbide to install the vinyl protecting group onto the hydroxyl group [3].
  • Stability: The vinyl protecting group is stable under basic conditions and shows good compatibility with common synthetic reagents, including those used in Suzuki and Sonogashira cross-coupling reactions [2] [3].
  • Deprotection (Devinylation): The vinyl group can be cleanly removed under acidic conditions, regenerating the original hydroxyl group [2].
Guide: Synthesis of Bifunctional Vinyl Ether Esters

Problem: Difficulty in esterifying hydroxyl-functional vinyl ethers with carboxylic acids due to the acid-lability of the vinyl ether group [1].

Solution: Use an enzymatic catalysis pathway as a sustainable and selective alternative.

Detailed Protocol for Lipase-Catalyzed Synthesis [1]:

Aspect Specification
Catalyst Immobilized Candida antarctica lipase B (CalB), e.g., Novozym 435.
Typical Loading 10 wt% relative to reactants.
Reaction Temperature Broad range可行, from ambient (22°C) to 90°C.
Solvent Can be performed in various organic solvents (toluene, Me-THF) or in bulk (solvent-free).
Molar Ratio Hydroxyl vinyl ether and carboxylic acid in a 1:1 ratio.
Reaction Time Can achieve high conversions (>90%) in less than 1 hour.
Work-up Product is dissolved in acetone, and the immobilized enzyme is removed by simple filtration for potential reuse.

This workflow illustrates the decision-making process for a successful synthesis:

G cluster_issue Core Problem: Vinyl Ether is Acid-Labile cluster_solution Solution: Use Enzymatic Catalysis cluster_protection Alternative/Complementary Strategy start Start: Plan Vinyl Ether Ester Synthesis issue Direct reaction with carboxylic acid can cause decomposition start->issue path1 Use immobilized Candida antarctica lipase B (CalB) issue->path1 protect Protect hydroxyl group with a vinyl moiety issue->protect path2 React hydroxyl vinyl ether and carboxylic acid directly path3 Mild conditions (22°C - 90°C) High yield (>90%) in <1 hour outcome Outcome: Successful synthesis of vinyl ether ester monomers path3->outcome stable Stable under basic conditions deprotect Deprotect later under mild acid conditions deprotect->outcome

Summary of Key Methods & Data

The table below summarizes the core principles for preventing side reactions, linking them to specific experimental goals.

Experimental Goal Recommended Strategy Key Quantitative Results Key References
General hydroxyl protection Use a vinyl protecting group. Stable under basic conditions; labile under acidic conditions. [2] [3]
Synthesize vinyl ether esters Use enzymatic catalysis (CalB). >90% conversion in <1 h at 22-90°C; avoids acid catalysts. [1]
Polymerize vinyl ethers Use cationic initiators (e.g., B(C₆F₅)₃/Et₂O) in aqueous media. Enables polymerization in suspension/emulsion under air. [4]

References

storage conditions prevent polymerization 2-(Vinyloxy)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Parameters

The following table summarizes the critical parameters for safely storing 2-(Vinyloxy)ethanol. Adhering to these conditions is essential to prevent dangerous polymerization.

Parameter Specification Rationale & Notes
Shelf Life 12 months (under proper storage conditions) [1] Stability is guaranteed only when storage guidelines are followed.
Inhibitor System Required (specific type not detailed in search results) Prevents self-polymerization. Confirm presence before storage.
Atmosphere Air-containing headspace (never inert) [2] Oxygen is required for inhibitors like MEHQ to function.
Temperature Cool; specific range not stated. Avoid freezing & high temps [2] Freezing can concentrate inhibitor, leading to violent polymerization upon thawing. High temperatures accelerate polymerization.
Container Material Compatible with corrosive substances [2] Avoid unalloyed steel, copper, and brass to prevent catalytic polymerization [2].

Troubleshooting Common Scenarios

Here are some frequently asked questions and guidance for addressing common issues.

  • FAQ: Why must I never store this compound under an inert atmosphere like nitrogen or argon? The inhibitor commonly used for vinyl and acrylic monomers (e.g., MEHQ) requires oxygen to function. An inert atmosphere depletes oxygen, rendering the inhibitor ineffective and allowing polymerization to begin [2].

  • FAQ: What should I do if the liquid has partially or fully frozen? Do not apply direct heat or steam. A partially frozen container is hazardous because the inhibitor concentrates in the unfrozen liquid. Rapid or improper thawing can cause violent polymerization. Thaw slowly at room temperature (not exceeding 35°C / 95°F) and ensure the entire contents are liquid and mixed before use [2].

  • FAQ: I suspect the inhibitor in my sample is depleted. What are the signs, and what should I do? Signs may include an increase in viscosity, the formation of gel-like particles, or a noticeable rise in temperature without external heating. Do not open the container. Quarantine the material following your institution's hazardous material procedures for reactive chemicals and contact your safety officer for disposal.

Safety and Best Practices Summary

  • Inhibitor Check: Always verify the presence and type of inhibitor in the material safety data sheet (MSDS/SDS) before storing or using the chemical [1].
  • Oxygen Maintenance: Periodically check containers in long-term storage to ensure they are properly sealed and have an air headspace. For drums, agitation or recirculation may be needed to replenish dissolved oxygen [2].
  • Material Compatibility: Use storage containers and transfer equipment made of appropriate materials such as stainless steel or specific plastics that are resistant to corrosion [2].

Experimental Workflow for Storage Condition Verification

For research integrity, consistently verifying that your storage conditions prevent polymerization is crucial. The following diagram outlines a logical workflow for this process.

Start Start: Receive this compound A Check SDS for inhibitor type and concentration Start->A B Confirm storage temperature is cool and stable A->B C Inspect container for adequate air headspace B->C D Label container with receipt date and 12-month expiry C->D E Perform regular visual checks for viscosity or particles D->E F End: Safe for experimental use E->F

References

2-(Vinyloxy)ethanol vs ethyl vinyl ether reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Key Properties

The table below summarizes the fundamental characteristics and reactivities of these two vinyl ethers to highlight their distinct profiles.

Feature 2-(Vinyloxy)ethanol Ethyl Vinyl Ether
Chemical Structure Bifunctional: vinyl ether + hydroxyl group (C₄H₈O₂) [1] Monofunctional vinyl ether (C₄H₈O) [2]
Primary Reactivity Intramolecular cyclization; copolymerization [3] [4] Acid-catalyzed hydrolysis and addition; polymerization [2] [5]
Key Reactions Forms 2-methyl-1,3-dioxolane; forms cross-linked copolymers [3] [4] Acid-catalyzed hydrolysis to acetaldehyde; forms poly(vinyl ethers) [2] [5]
Applications Synthetic intermediate for cyclic acetals; monomer for cross-linked polymers [3] [4] [6] Organic synthesis building block; monomer for polymers; protective group [2] [7] [8]

Detailed Reaction Profiles and Experimental Data

This compound: Cyclization and Copolymerization

The hydroxyl group in this compound makes its reactivity distinct, leading to unique transformations.

  • Intramolecular Cyclization: A foundational study showed that this compound readily undergoes acid-catalyzed cyclization to form 2-methyl-1,3-dioxolane [3]. This reaction can be spontaneous when heated or facilitated by a catalyst like concentrated HCl.
  • Copolymerization Behavior: Research indicates that this compound can copolymerize with methacrylic acid and methyl methacrylate. A key finding is that increasing its proportion in the reaction leads to lower yields and the formation of three-dimensional, cross-linked copolymers, which is attributed to its bifunctional nature [4]. Notably, it does not form copolymers with styrene under benzoyl peroxide initiation [4].
  • Modern Application: A 2017 study utilized this compound in a reaction with selenium dihalides, leading to the quantitative formation of bis(1,3-dioxolan-2-ylmethyl)selenide [6]. This demonstrates its continued relevance as a precursor to cyclic acetal-functionalized molecules.

The following diagram illustrates the key reaction pathways for this compound based on the experimental data:

G A This compound B Cyclization (Heat or HCl) A->B D Copolymerization (with e.g., Methacrylic Acid) A->D F Reaction with Selenium Dihalides A->F C 2-Methyl-1,3-dioxolane B->C E Cross-linked Polymer D->E G Bis(1,3-dioxolan-2-ylmethyl)selenide F->G

Ethyl Vinyl Ether: Hydrolysis and Polymerization

Ethyl Vinyl Ether is a benchmark compound for understanding vinyl ether reactivity.

  • Acid-Catalyzed Hydrolysis: A classic kinetic study established that the hydrolysis of Ethyl Vinyl Ether in aqueous acid is first-order in both ether and hydronium ion concentration. The mechanism involves a rate-determining proton transfer to the substrate, producing acetaldehyde and ethanol [5]. Experiments in deuterated solvent (D₂O) confirmed this by showing the incorporation of a single deuterium atom into the methyl group of the resulting acetaldehyde [5].
  • Addition Reactions & Polymerization: Ethyl Vinyl Ether readily adds to alcohols in the presence of catalytic acid to form mixed acetals, a reaction akin to the protection offered by dihydropyran [2]. It is also prone to polymerization, typically initiated by Lewis acids like boron trifluoride, to form poly(vinyl ethers) [2].
  • Chemoselective Monomer: Modern polymer science exploits its reactivity. In one example, anionic polymerization of monomers containing both a methacryloyl group and a vinyl ether group was chemoselective for the methacryloyl group, leaving the vinyl ether untouched. This vinyl ether group could later be quantitatively hydrolyzed with aqueous HCl [8].

The diagram below summarizes the primary reaction pathways for Ethyl Vinyl Ether:

G A Ethyl Vinyl Ether B Acid-Catalyzed Hydrolysis (H₃O⁺) A->B D Addition to Alcohols (Acid Catalyst) A->D F Cationic Polymerization (e.g., BF₃) A->F C Acetaldehyde + Ethanol B->C E Mixed Acetal D->E G Poly(Vinyl Ether) F->G

Key Takeaways for Research and Development

  • This compound's primary value lies in its bifunctionality. The presence of the hydroxyl group allows it to act as a precursor to cyclic structures like dioxolanes and enables the formation of polymers with complex, cross-linked architectures [3] [4].
  • Ethyl Vinyl Ether is a fundamental model for vinyl ether reactivity. Its well-studied hydrolysis kinetics makes it a reference point for understanding electron-rich alkene behavior under acidic conditions [5]. It is also a versatile reagent for protection chemistry and the synthesis of linear polymers [2] [8].

References

comparison vinyl ethers acrylates polymerization kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Comparison of Polymerization Kinetics

The tables below summarize the core differences in polymerization mechanisms and kinetics between vinyl ethers and acrylates.

Polymerization Feature Vinyl Ethers Acrylates
Preferred Mechanism Cationic polymerization [1] Free-radical polymerization [2] [3]
Active Chain End Carbocation (e.g., from a protonic initiator) [1] Carbon-free radical [2]
Monomer Reactivity Electron-donating ether group stabilizes the carbocation [1] Electron-withdrawing ester group stabilizes the radical [3]
Typical Initiators Lewis Acids (e.g., BF₃·OEt₂, SnCl₄), Protonic Acids, Halogen-bonding Organocatalysts [1] Radical initiators (e.g., AIBN), Photoinitiators [2]
Propagation Rate Very high at low temperatures [1] Varies with monomer structure and temperature [2]
Termination Chain transfer to monomer, counterion, or solvent [1] Bimolecular coupling and/or disproportionation [2]
Controlled/Living Variants Living Cationic Polymerization, Cationic RAFT [4] [1] RAFT, ATRP, NMP [2]

Supporting Experimental Data and Protocols

The following table provides specific experimental data and conditions cited in recent research, which underpin the generalizations in the first table.

Aspect Vinyl Ethers - Experimental Data Acrylates - Experimental Data

| Thermal Stability | PAEVE: Onset of decomposition at ~250°C [5] PPEVE: Onset of decomposition at ~300°C [5] | Information on specific thermal degradation kinetics not available in search results | | Thermal Degradation Kinetics | Activation Energy (Ea) for decomposition calculated using Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods [5] | Data not available in search results | | Living Polymerization | HI/I₂ system in toluene at -15 to -40°C for 2-vinyloxyethyl acrylate: Mₙ ~10,000-20,000, Đ (M𝔴/Mₙ) = 1.10-1.15 [4] | Data not available in search results | | Thermal Polymerization | Perfluoropropyl vinyl ether: Studied at high pressures (2.64–10.56 kbar), 403–503 K. Activation energy increases with pressure; bimolecular initiation proven [6] | Data not available in search results | | Advanced Control | Cationic RAFT: Use of chain transfer agents (CTAs) like carbamates, thioethers to control Mₙ and dispersity, and create block copolymers [1] | Photopolymerization: Kinetics are influenced by monomer functionality (e.g., difunctional acrylates lead to crosslinking), light intensity, and oxygen inhibition [2] |

Detailed Experimental Protocols

To ensure reproducibility, here are detailed methodologies for key experiments cited in the tables.

  • Protocol 1: Living Cationic Polymerization of a Functional Vinyl Ether [4]

    • Objective: To synthesize poly(2-vinyloxyethyl acrylate) with controlled molecular weight and low dispersity.
    • Materials: Monomer (2-vinyloxyethyl acrylate), initiator system (Hydrogen Iodide, HI, and Iodine, I₂), solvent (toluene).
    • Procedure:
      • Conduct the polymerization in a dried glass reactor under an inert atmosphere (e.g., nitrogen or argon).
      • Dissolve the monomer in toluene and cool the solution to the desired temperature (-15°C or -40°C).
      • Introduce the HI initiator to start the reaction, followed by the addition of I₂ as an activator.
      • Monitor the conversion over time. The molecular weight should increase linearly with conversion.
      • To demonstrate "living" characteristics, add a second feed of fresh monomer to the polymerized reaction mixture. A further increase in molecular weight should be observed.
    • Characterization: Use Size Exclusion Chromatography (SEC) to determine molecular weight (Mₙ) and dispersity (Đ). Use ¹H and ¹³C NMR to confirm the polymer structure and the absence of side reactions with the pendant acrylate group.
  • Protocol 2: Investigation of Thermal Degradation Kinetics of Poly(vinyl ether)s [5]

    • Objective: To determine the thermal stability and activation energy of decomposition for poly(vinyl ether)s.
    • Materials: Polymer sample (e.g., PPEVE or PAEVE).
    • Procedure:
      • Use Thermogravimetric Analysis (TGA) coupled with Differential Thermogravimetry (DTG).
      • Perform experiments at at least six different heating rates (e.g., 5, 10, 15, 20, 25, and 30 °C/min) under an inert atmosphere.
      • Record the weight loss as a function of temperature for each heating rate.
    • Data Analysis:
      • Process the TGA data to obtain conversion (α) vs. temperature profiles.
      • Apply isoconversional "model-free" methods:
        • Ozawa-Flynn-Wall (OFW) Method: Plot log(heating rate) versus 1/T at constant conversion. The activation energy (Ea) is calculated from the slope.
        • Kissinger-Akahira-Sunose (KAS) Method: Plot ln(heating rate / T²) versus 1/T at constant conversion. The activation energy (Ea) is calculated from the slope.

Tools for Visualization

To help visualize the core concepts and experimental workflows discussed, I have created the following diagrams using Graphviz.

polymerization_mechanism cluster_ve Vinyl Ether: Cationic Polymerization cluster_ac Acrylate: Free-Radical Polymerization VE_Monomer Vinyl Ether Monomer Electron-Rich Init_VE Initiation: Lewis Acid (e.g., BF₃) or Protonic Acid VE_Monomer->Init_VE Carbocation Stable Carbocation Active Center Init_VE->Carbocation Growth_VE Propagation: Rapid chain growth Carbocation->Growth_VE Stabilized by ether group PVE Poly(Vinyl Ether) Growth_VE->PVE AC_Monomer Acrylate Monomer Electron-Poor Init_AC Initiation: Radical Source (e.g., AIBN, UV) AC_Monomer->Init_AC Radical Carbon Radical Active Center Init_AC->Radical Growth_AC Propagation Radical->Growth_AC Stabilized by ester group Termination Termination: Coupling/Disproportionation Growth_AC->Termination PA Poly(Acrylate) Termination->PA

Diagram 1: A comparison of the primary polymerization mechanisms for vinyl ethers and acrylates, highlighting their different active centers and initiation systems.

experimental_workflow cluster_method Select Primary Method start Start Experiment prep Reactor Setup & Monomer Purification start->prep condition Apply Reaction Conditions prep->condition cationic Cationic Polymerization (e.g., for Vinyl Ethers) condition->cationic e.g., Low Temp, Lewis Acid radical Free-Radical Polymerization (e.g., for Acrylates) condition->radical e.g., Heat or UV Light monitor Monitor Reaction (Conversion, Mₙ) cationic->monitor radical->monitor analyze Analyze Polymer monitor->analyze end Data Interpretation analyze->end

Diagram 2: A generalized experimental workflow for studying the polymerization kinetics of vinyl ethers and acrylates, showing the branching decision point based on the chosen mechanism.

Key Takeaways for Research Scientists

  • Mechanism Dictates Application: The choice between vinyl ethers and acrylates is fundamentally a choice between a cationic and a radical process. This decision impacts everything from the required initiator and reaction conditions (e.g., stringent anhydrous conditions for cationic) to the final polymer's stability and functionality.
  • Control and Architecture: For synthesizing well-defined polymers with complex architectures (blocks, stars), both families offer advanced tools. Vinyl ethers are excellent candidates for Cationic RAFT and living cationic polymerization, while acrylates have a longer history with controlled radical techniques like RAFT and ATRP [1].
  • Thermal Properties are Tunable: The thermal stability of poly(vinyl ethers) is significantly influenced by the side group, as demonstrated by the ~50°C difference in decomposition onset between PPEVE and PAEVE [5]. This allows for material design tailored to specific application temperature requirements.

References

chromatographic analysis 2-(Vinyloxy)ethanol purity

Author: Smolecule Technical Support Team. Date: February 2026

Known Purity Specification for 2-(Vinyloxy)ethanol

The compound This compound (CAS RN 764-48-7), also known as Vinyl Cellosolve or Vinyl Glycol, is commercially available with a defined purity standard [1] [2].

Property Specification / Value
CAS RN 764-48-7 [1] [2]
Molecular Formula C4H8O2 [1] [2]
Molecular Weight 88.11 g/mol [2]
Purity (by GC) >98.0% [2]
Appearance Colorless to Yellow clear liquid [2]
Stabilizer Stabilized with KOH [2]

This >98.0% GC purity from a commercial supplier serves as a key reference point for your comparisons [2].

Chromatographic Analysis Methodology

You can build your comparison guide using established chromatographic principles. The following workflow outlines the core process for determining purity using Gas Chromatography (GC), which is the stated method for the known standard [2] [3].

cluster_1 1. Sample & Standard Prep cluster_2 2. Instrument Setup cluster_3 4. Analyze Chromatogram Start Start: Purity Analysis Step1 1. Sample & Standard Prep Start->Step1 Step2 2. Instrument Setup Step1->Step2 Step3 3. Sample Injection & Run Step2->Step3 Step4 4. Analyze Chromatogram Step3->Step4 Step5 5. Calculate Purity Step4->Step5 End Purity Result Step5->End A1 Dissolve sample in high-purity solvent A2 Prepare reference standards A1->A2 A3 Filter if necessary A2->A3 B1 Select GC column (stationary phase) B2 Set carrier gas & flow rate B1->B2 B3 Set temperature program B2->B3 D1 Identify peaks by retention time D2 Integrate to find peak areas D1->D2

Detailed Experimental Protocols

To generate comparable data, you need to control key experimental parameters. Here are detailed considerations for each step:

  • Sample and Standard Preparation

    • Solvent: Use high-purity solvents (e.g., HPLC or GC grade) to avoid introducing impurity peaks that skew results [3].
    • Reference Standards: Prepare calibration curves using reference standards of known concentration for accurate quantification [4] [3].
    • Sample Filtration: Filter samples through a 0.45 µm membrane to remove particulates that could damage the instrument or column [5].
  • GC Instrument Setup and Parameters

    • Column Selection: Capillary columns with different stationary phases (e.g., 5% phenyl polysiloxane) are widely used. The choice depends on the polarity and volatility of your specific sample [3].
    • Carrier Gas: Helium, nitrogen, or hydrogen can be used. Hydrogen often provides the best separation efficiency but requires careful handling [3].
    • Temperature Programming: For complex mixtures, a temperature program (gradually increasing the column temperature) is essential. This helps separate compounds with a wide range of boiling points. An example starting point could be an initial temperature of 50°C, ramping up at 10°C per minute to 250°C [3].
    • Detector: A Flame Ionization Detector (FID) is common for organic compounds like this compound due to its high sensitivity and wide linear range [3].
  • Purity Calculation Purity is determined from the chromatogram by calculating the area percentage of the target compound peak relative to the total area of all detected peaks (excluding the solvent peak) [4] [3].

    • Formula: Purity (%) = (Area of Target Peak / Sum of Areas of All Peaks) × 100

Developing Your Comparison Guide

To create a meaningful guide, you would need to execute the above methodology and generate comparative data. Here is a suggested framework:

  • Define Comparison Objectives: Determine what you are comparing—different synthetic batches, various commercial suppliers, or the compound's stability under different storage conditions.
  • Establish a Baseline: Use the commercially available >98.0% pure standard as your benchmark [2].
  • Identify and Quantify Impurities: The strength of chromatography is not just in determining purity, but in identifying and quantifying individual impurities. Note the retention times and approximate percentages of any impurity peaks. For unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is necessary for identification.
  • Validate the Method: Before running comparisons, ensure your analytical method is reliable by assessing its precision, accuracy, and specificity [6].

References

thermal properties comparison vinyl ether polymers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Thermal Properties at a Glance

The following table summarizes the experimental findings from a 2024 study that directly compares two poly(vinyl ethers) with different side groups [1] [2].

Polymer Name Abbreviation Key Side Group Synthesis Method Thermal Degradation Onset Activation Energy (Ea)
Poly(2-Phthalimide Ethyl Vinyl Ether) PPEVE Phthalimide Zirconocene-mediated cationic homopolymerization [1] [2] Higher Higher
Poly(2-Amino Ethyl Vinyl Ether) PAEVE Amino Hydrazinolysis of PPEVE [1] [2] Lower Lower

Experimental Data & Workflow

The comparative data was generated through a consistent and rigorous experimental methodology. The workflow below illustrates the key steps involved.

G start Start: Polymer Synthesis step1 Thermal Treatment (TGA at 6 Heating Rates) start->step1 Polymer Samples step2 Data Collection (Weight Loss vs. Temperature) step1->step2 step3 Kinetic Analysis (OFW and KAS Model-Free Methods) step2->step3 TGA/DTG Data step4 Output: Activation Energy (Ea) and Decomposition Model step3->step4 end Comparative Conclusion step4->end

Detailed Experimental Protocols

The core experiments can be broken down into two main parts: material preparation and thermal analysis.

  • Polymer Synthesis and Preparation [1] [2]

    • PPEVE Synthesis: The polymer Poly(2-Phthalimide Ethyl Vinyl Ether) was synthesized via zirconocene-mediated cationic homopolymerization. This method is known for providing good control over the polymerization process.
    • PAEVE Synthesis: The polymer Poly(2-Amino Ethyl Vinyl Ether) was not synthesized directly. Instead, it was obtained by subjecting the synthesized PPEVE to hydrazinolysis, a chemical reaction that converts the phthalimide side groups into primary amino groups.
  • Thermal Stability and Degradation Kinetics Analysis [1] [2]

    • Technique: The primary technique used was Thermogravimetric Analysis (TGA) and its derivative, Differential Thermogravimetry (DTG).
    • Experimental Conditions: The analysis was performed under a dynamic nitrogen atmosphere (a non-reactive gas) at six different heating rates (e.g., 5, 10, 15, 20, 25, and 30 °C/min). Using multiple heating rates is crucial for accurate kinetic analysis.
    • Data Processing: The kinetic data from the TGA/DTG curves were evaluated using two isoconversional "model-free" methods:
      • Ozawa-Flynn-Wall (OFW) Method
      • Kissinger-Akahira-Sunose (KAS) Method
    • Purpose of Analysis: These methods were used to calculate the activation energy (Ea) of the thermal decomposition process without assuming a specific reaction model. The calculated Ea values provide a direct measure of the thermal stability of the polymers.

Interpretation of the Findings

The data clearly shows that the chemical structure of the side group has a significant impact on the thermal properties of poly(vinyl ethers) [1] [2].

  • Effect of the Phthalimide Group (in PPEVE): The bulky, aromatic phthalimide group contributes to higher thermal stability. This is reflected in both a higher onset temperature of degradation and a higher activation energy (Ea). The rigid structure and strong intermolecular interactions of the phthalimide groups likely make the polymer backbone more resistant to thermal breakdown.
  • Effect of the Amino Group (in PAEVE): The conversion to a smaller, more polar amino group results in lower thermal stability, as evidenced by a lower degradation onset and Ea. While amino groups can participate in hydrogen bonding, they may also introduce weaker links or facilitate different decomposition pathways compared to the robust phthalimide structure.

Other Vinyl Ether Polymers and Properties

Research into other vinyl ether polymers highlights how side chains dictate their application-specific properties, though direct, quantitative thermal comparisons with PPEVE and PAEVE are not provided in the searched results.

  • Poly(vinyl ether) Polyols: These polymers feature pendant oxyethylene chains and are used to synthesize water-soluble, thermo-responsive polyurethanes. The length and structure of the side chain determine the temperature at which the polymer solution undergoes thermally induced precipitation [3].
  • Vinyl Ether-Based Poly(Ethylene Oxide) Side-Chain Polymers: These are systematically designed for use as polymer electrolytes. The side chains help to suppress the crystallization of poly(ethylene oxide), which is beneficial for maintaining ion conductivity in solid-state batteries [4].

References

rheological behavior 2-(Vinyloxy)ethanol solutions

Author: Smolecule Technical Support Team. Date: February 2026

Rheological Testing of Structured Fluids

Although the search results do not mention 2-(Vinyloxy)ethanol specifically, they provide a framework for how rheological studies on similar fluids are conducted [1]. The key parameters and tests used to characterize structured fluids are summarized below.

Test Method Key Parameters Measured Purpose & Application
Stress Ramp Yield Stress (τ) at viscosity maximum Determines force to start flow (pumping, filling)
Strain Sweep Critical Strain (γc), Storage/Loss Moduli (G', G") Identifies material's linear viscoelastic region
Frequency Sweep G' and G" vs. oscillation frequency Probes internal fluid structure & particle interactions
Creep Recovery Zero-shear viscosity (η₀), Equilibrium Compliance (Jₑ₀) Measures elastic recoil & time-dependent deformation
Thixotropic Loop Area between up/down shear rate curves Quantifies time-dependent shear thinning (e.g., paints)
Flow Curve Viscosity (η) vs. Shear Rate Provides processing & performance data across shear conditions

Experimental Protocols from Related Research

While direct protocols for this compound are unavailable, the methodology from a study on Poly(vinyl alcohol)/TiO₂ composite nanofluids offers a strong reference for designing your experiments [2].

  • Sample Preparation: The composite nanofluids were prepared using ultrasonic vibration to disperse nanoparticles, a method noted for preventing the reduction of the polymer's molecular weight [2].
  • Rheological Measurement: Measurements were performed using a Brookfield rheometer. The experiments were conducted over a shear rate range of 12.5-330 s⁻¹ and at various temperatures to comprehensively characterize behavior [2].
  • Data Modeling: The rheological data for the PVA/TiO₂ composites was found to fit the Herschel-Bulkley model. The model parameters (flow index and consistency index) were functions of temperature, PVA concentration, and nanoparticle concentration [2].

Scientific Context for this compound

One search result from 1955 indicates that 2-Vinyloxyethanol is a compound involved in polymerization reactions [3]. It can form copolymers with methacrylic acid and methyl methacrylate. The study noted that increasing the proportion of 2-Vinyloxyethanol led to lower yields of copolymers and the formation of three-dimensional copolymer structures [3]. This historical context suggests its solutions and reactivity are of interest in polymer science, though rheological data remains absent from current results.

Proposed Experimental Workflow Diagram

To help visualize a potential research path for characterizing this compound, I have created a workflow diagram using Graphviz. This diagram incorporates the general principles of rheological testing [1] and the specific methodologies from the PVA/TiO₂ study [2].

Start Start: Study Rheological Behavior of a Solution SamplePrep Sample Preparation - Dissolve compound in solvent - Use ultrasonic vibration for dispersion Start->SamplePrep PrepNote Prevents molecular weight reduction SamplePrep->PrepNote RheoTest Rheological Testing - Use a rotational rheometer - Shear rate range: 12.5 to 330 s⁻¹ - Conduct at multiple temperatures SamplePrep->RheoTest DataModel Data Analysis & Modeling - Fit data to rheological models (e.g., Herschel-Bulkley) RheoTest->DataModel ParamAnalysis Parameter Analysis - Determine flow index - Determine consistency index - Analyze effect of concentration & temp DataModel->ParamAnalysis Results Report & Compare Results ParamAnalysis->Results

References

catalytic efficiency chiral synthesis 2-(Vinyloxy)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Chiral Synthesis Catalytic Strategies

Catalytic Strategy Typical Efficiency Metrics Key Advantages Common Limitations / Challenges
Chiral-at-Metal Complexes [1] High enantioselectivity (e.g., ~94% ee); Low catalyst loading (e.g., 0.1 mol%) [1]. Structural simplicity (achiral ligands); Unique, tunable catalyst architectures [1]. Requires sophisticated ligand design; Potential sensitivity of metal center [1].
Biocatalysis (ADH Enzymes) [2] Very high enantioselectivity (>99.9% ee); High space-time yield (e.g., 7488 g L⁻¹ d⁻¹); High substrate loading (>150 g L⁻¹) [2]. High efficiency & green credentials; Cofactor regeneration via coupled substrate [2]. Enzyme stability & substrate specificity; By-product (acetone) inhibition [2].
Chiral Recyclable Catalysts [3] Maintains performance over multiple cycles (e.g., 4-12 cycles); High enantioselectivity (e.g., 97% ee) [3]. Reduces cost & waste; Facilitates catalyst separation & product purification [3]. Potential for catalyst leaching; Slight decrease in yield over cycles [3].
Dynamic Kinetic Resolution (DKR) [4] Can achieve ~100% theoretical yield from racemate; High enantioselectivity (e.g., 95-99% ee) [4]. Overcomes 50% yield limit of kinetic resolution; Combines enzyme & metal catalysis [4]. Requires compatible racemization & resolution catalysts; Complex reaction optimization [4].

Experimental Protocols for Key Strategies

For researchers looking to implement these strategies, here are outlines of standard experimental protocols based on the literature.

1. Protocol for Chiral Alcohol Synthesis via Biocatalysis [2] This method leverages Alcohol Dehydrogenases (ADHs) with a substrate-coupled cofactor regeneration system.

  • Catalyst: Recombinant ADH (e.g., SmADH2, ~0.5-2 mg/mL final concentration).
  • Reaction Setup:
    • Substrate: Prochiral ketone (e.g., 150-200 g/L).
    • Cofactor Regeneration: 2-Propanol (10-20% v/v) as hydride donor and solvent.
    • Reactor: Thermostated Bubble Column Reactor (TBCR) to remove inhibitory acetone by-product via gas flow.
    • Conditions: Phosphate buffer (pH 7.0-8.0), 30-37°C.
  • Work-up: Reaction monitored by GC/HPLC. Upon completion, products are extracted with ethyl acetate, concentrated, and purified by distillation or column chromatography.

2. Protocol for Asymmetric Transfer Hydrogenation with Recyclable Ionic Liquid Catalysts [3] This protocol describes a method for reducing ketones using a catalyst that can be easily recovered.

  • Catalyst: Chiral ionic liquid (CIL) coordinated to a metal (e.g., Ru/CIL, 0.1-0.5 mol%).
  • Reaction Setup:
    • Substrate: Ketone (e.g., acetophenone derivatives).
    • Hydrogen Source: Azeotropic mixture of formic acid and triethylamine, or Hantzsch ester.
    • Solvent: Water or a biphasic solvent system.
  • Recycling Process: After reaction completion, a non-polar solvent (e.g., tert-butyl methyl ether) is added to precipitate the ionic liquid catalyst. The catalyst is recovered by filtration or decantation, washed, and reused in the next cycle.

Practical Workflow and Strategy Selection

To help visualize the decision-making process for selecting and implementing these catalytic strategies, the following diagram outlines a general workflow.

Start Define Synthesis Target Step1 Analyze Substrate Structure Start->Step1 Step2 Select Catalytic Strategy Step1->Step2 Biocat Biocatalysis (ADH) Step2->Biocat MetalCat Chiral Metal Complex Step2->MetalCat DKR Dynamic Kinetic Resolution (DKR) Step2->DKR Recyclable Recyclable Catalyst Step2->Recyclable Step3 Screen & Optimize Conditions Step4 Evaluate Performance Step3->Step4 Metric1 Enantiomeric Excess (ee) Step4->Metric1 Metric2 Yield & Conversion Step4->Metric2 Metric3 Catalyst Loading/Turnover Step4->Metric3 Metric4 Operational Simplicity Step4->Metric4 Goal Target Compound Synthesized Biocat->Step3  Implement Protocol MetalCat->Step3  Implement Protocol DKR->Step3  Implement Protocol Recyclable->Step3  Implement Protocol Metric1->Goal Metric2->Goal Metric3->Goal Metric4->Goal

The strategies discussed can be adapted for synthesizing chiral compounds like 2-(Vinyloxy)ethanol. Your choice will depend on the specific functional groups present and your priorities.

  • If the compound can be derived from a prochiral ketone reduction, biocatalysis with ADHs is an excellent starting point due to its high efficiency and selectivity [2].
  • If your priority is a cost-effective and sustainable process, especially for scaling up, recyclable catalyst systems are highly advantageous [3].
  • If you are working with a racemic mixture of an alcohol precursor, Dynamic Kinetic Resolution (DKR) is the ideal strategy to surpass the 50% yield limit of traditional resolution [4].

References

performance UV-curable coatings 2-(Vinyloxy)ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Vinyl Ethers in UV Curable Coatings

Vinyl ethers, such as 2-(Vinyloxy)ethanol, are known in radiation curing technology for their high reactivity. They are often used in conjunction with other chemistries:

  • Cationic Curing: Vinyl ethers are particularly effective in cationic UV curing. They can homopolymerize or copolymerize with other cationic monomers like epoxides, enhancing cure speed and final conversion, especially in challenging conditions like low temperatures or high humidity.
  • Hybrid Curing: "Vinyl ethers can be used in hybrid curing systems that combine free radical and cationic mechanisms." This allows formulators to tailor coating properties by leveraging the strengths of both chemistries [1].
  • Overcoming Oxygen Inhibition: The cationic polymerization process is not susceptible to oxygen inhibition, which is a common challenge for free radical acrylic systems. This can lead to better surface cure without the need for nitrogen inerting.

Comparison of UV Coating Technologies

The table below compares general features of common UV-curable coating technologies. Note that this is a high-level overview, and the performance of this compound would need to be evaluated within these contexts.

Feature Free Radical Acrylate Cationic (Epoxides, Vinyl Ethers) Waterbased UV
Cure Speed Very Fast Fast to Moderate Slower (requires water evaporation) [2]
Shrinkage High Low Moderate
Oxygen Inhibition Yes, can affect surface cure [1] No Yes
Typical Properties Hard, chemical-resistant [3] Flexible, good adhesion Can be formulated for high chemical resistance [2]
Environmental Impact Low VOCs, but can contain hazardous chemicals [4] Low VOCs Low VOCs, generally safer handling [4]
Base Chemistry Acrylate functional resins (e.g., Urethane Acrylates, Polyester Acrylates) [3] [1] Epoxides, Vinyl Ethers UV-curable Polyurethane Dispersions (PUDs) [2]

Suggested Experimental Comparison Protocol

To create a meaningful comparison guide for this compound, you would need to design experiments benchmarking it against other common reactive diluents. Here is a proposed experimental workflow, synthesized from methodologies found in the search results.

cluster_testing Performance Tests start Start: Formulate Coating step1 1. Sample Preparation - Apply coating via drawdown bar - Target specific wet film thickness (e.g., 4-8 mils) start->step1 step2 2. Curing Process - Flash-off at room temperature - Convection oven dry (e.g., 140°F) - UV cure at defined energy (e.g., 800 mJ/cm²) step1->step2 step3 3. Performance Testing step2->step3 step4 4. Data Analysis & Comparison step3->step4 mechanical Mechanical Properties - Tensile/Elongation at break - Hardness - Adhesion chemical Chemical & Stain Resistance - Iodine stain test - Solvent rub test optical Optical Properties - Gloss - Color (ΔE) - Haze physical Physical Properties - Blocking Resistance - Abrasion/Scuff Resistance

The specific tests you would run include:

  • Double-Bond Conversion: Use Fourier Transform Infrared Spectroscopy (FTIR) to track the disappearance of the C=C bond peak at ~1400 cm⁻¹ and calculate the degree of cure [1] [5].
  • Mechanical Properties: Perform tensile tests to determine elongation at break and modulus. Use Dynamic Mechanical Analysis (DMA) to determine cross-linking density and glass transition temperature (Tg) [1].
  • Chemical and Stain Resistance: Conduct an iodine stain test, where iodine is dropped on the coating, wiped off after one minute, and the resulting yellowing (Δb value) is measured with a spectrophotometer [1]. Resistance to other household chemicals is also key for many applications [2].
  • Physical Performance: Test blocking resistance by clamping two coated panels together soon after curing and checking for sticking after 24 hours [2]. Evaluate scratch and scuff resistance using standardized abrasion testers [1].

How to Proceed

Since the specific data for this compound is not available in the public search results I obtained, I suggest you:

  • Consult Specialized Databases: Search in-depth scientific databases (e.g., SciFinder, Reaxys) for journal articles or patents focusing specifically on "vinyl ether UV curing" or "this compound."
  • Review Manufacturer Data Sheets: Contact chemical suppliers of this monomer, as they often provide detailed technical bulletins and performance data.
  • Conduct Original Experiments: The most reliable data for a direct comparison would come from designing and conducting your own experimental study, following the protocol outline above.

References

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XLogP3

0.1

Boiling Point

141.6 °C

Density

0.9821 @ 20 °C

UNII

34CNR2NAC8

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 49 of 55 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

764-48-7

Wikipedia

Vinyloxyethanol

Dates

Last modified: 08-15-2023

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